Hsd17B13-IN-68
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H20N6O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-3-[(2-methyltetrazol-5-yl)methyl]-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O3S/c1-28-26-18(25-27-28)11-29-21(14-9-8-13(32-2)10-16(14)12-6-7-12)24-22-19(23(29)31)15-4-3-5-17(30)20(15)33-22/h3-5,8-10,12,30H,6-7,11H2,1-2H3 |
InChI Key |
KUQVOBSULBSULQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "HSD17B13-IN-68" is not described in the public scientific literature. This guide will focus on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to elucidate the mechanism of action for this class of inhibitors.
Core Mechanism of Action of HSD17B13 Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] While its precise physiological substrates are still under investigation, it is known to be involved in hepatic lipid metabolism.[2] Genetic studies have shown that loss-of-function variants of HSD17B13 are protective against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH) and subsequent liver damage.[3] This makes HSD17B13 a compelling therapeutic target for liver diseases.
The inhibitor BI-3231 exemplifies a potent and selective approach to targeting HSD17B13. Its mechanism of action is characterized by its uncompetitive inhibition with respect to the cofactor nicotinamide adenine dinucleotide (NAD+).[4][5] This means that BI-3231 binds to the HSD17B13 enzyme only after NAD+ has bound, forming an enzyme-cofactor-inhibitor complex.[4] This NAD+-dependent binding is a key feature of its inhibitory action.[5][6]
Cellularly, the inhibition of HSD17B13 by compounds like BI-3231 has been shown to reduce the accumulation of triglycerides in lipid droplets under lipotoxic stress conditions.[] This is a critical effect, as excessive lipid accumulation is a hallmark of NAFLD. Furthermore, treatment with BI-3231 has been observed to improve hepatocyte proliferation and restore lipid homeostasis.[]
Quantitative Data Presentation
The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231.
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Selectivity (vs. hHSD17B11) | Reference |
| IC50 (enzymatic assay) | 1 nM | 13 nM | >10,000-fold | [8] |
| Ki | 0.7 ± 0.2 nM | 0.5 nM | Not Applicable | [4] |
| IC50 (cellular assay) | 11 ± 5 nM | Not Reported | >10,000-fold | |
| Thermal Shift (ΔTm) | 16.7 K (in the presence of NAD+) | Not Reported | Not Applicable |
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro potency of inhibitors against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Test inhibitor (e.g., BI-3231)
-
Assay buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20[6]
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 50 nL of the diluted inhibitor or DMSO (vehicle control) to a 1536-well assay plate.
-
Add 6 μL of diluted recombinant HSD17B13 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 6 μL of a substrate/cofactor mix containing estradiol and NAD+.
-
Incubate for 4 hours at room temperature.
-
Stop the reaction and derivatize the analytes by adding an analyte-specific internal standard and Girard's reagent.[6]
-
Analyze the reaction products using a MALDI-TOF mass spectrometer to determine the extent of inhibition.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation. For tight-binding inhibitors, calculate Ki values using the Morrison equation.[6]
NanoDSF Thermal Shift Assay for Target Engagement
This protocol confirms the direct binding of an inhibitor to HSD17B13 by measuring changes in its thermal stability.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Test inhibitor (e.g., BI-3231)
-
NAD+
-
Phosphate-buffered saline (PBS)
-
NanoDSF instrument (e.g., Prometheus)
Procedure:
-
Prepare a solution of recombinant HSD17B13 at a final concentration of approximately 1 mg/mL in PBS.
-
Prepare solutions of the test inhibitor and NAD+ at various concentrations.
-
In separate capillaries, mix the HSD17B13 solution with either DMSO (control), the test inhibitor alone, NAD+ alone, or a combination of the test inhibitor and NAD+. A typical inhibitor concentration is 5 μM.[6]
-
Load the capillaries into the nanoDSF instrument.
-
Apply a thermal ramp, typically from 20°C to 95°C at a rate of 1°C/min.
-
Monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm.[9]
-
The instrument software calculates the melting temperature (Tm), which is the inflection point of the unfolding curve.
-
A significant increase in Tm in the presence of the inhibitor compared to the control indicates ligand binding and stabilization of the protein. For BI-3231, a thermal shift is only observed in the presence of NAD+.[6]
Cellular Lipid Accumulation Assay
This protocol assesses the effect of the inhibitor on lipid droplet formation in a cellular context, often using an in vitro model of NAFLD.
Materials:
-
HepG2 human hepatoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid complexed to BSA (to induce lipid accumulation)
-
Test inhibitor (e.g., BI-3231)
-
BODIPY 493/503 dye for staining neutral lipids
-
DAPI for nuclear staining
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for cell fixation
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Induce lipotoxicity by treating the cells with oleic acid (e.g., 100-400 µM) for 16-24 hours.[10][11]
-
Co-incubate the cells with various concentrations of the test inhibitor or DMSO (vehicle control).
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the lipid droplets by incubating the cells with a working solution of BODIPY 493/503 (e.g., 1-2 µM in PBS) for 15-30 minutes at 37°C, protected from light.[][12]
-
Stain the nuclei with DAPI.
-
Wash the cells to remove excess dye.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of BODIPY 493/503 per cell to determine the extent of lipid accumulation.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of uncompetitive inhibition of HSD17B13 by BI-3231.
Experimental Workflow
Caption: General workflow for the characterization of an HSD17B13 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. nanoDSF as screening tool for enzyme libraries and biotechnology development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nano-Differential Scanning Fluorimetry (nanoDSF) - nanoDSF - ICE Bioscience [en.ice-biosci.com]
- 10. agilent.com [agilent.com]
- 11. Investigation of the Effect of Exendin-4 on Oleic Acid-Induced Steatosis in HepG2 Cells Using Fourier Transform Infrared Spectroscopy [mdpi.com]
- 12. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to HSD17B13's Role in Hepatic Lipid Metabolism and the Therapeutic Potential of its Inhibition
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-68" was not found in the available literature. This guide provides a comprehensive overview of the role of the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) in hepatic lipid metabolism and the therapeutic implications of its inhibition, based on current scientific research.
Introduction
17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5] It belongs to the HSD17B superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][6] Emerging evidence has strongly linked HSD17B13 to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3][5] Notably, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a compelling therapeutic target.[3][7] This technical guide will delve into the molecular functions of HSD17B13 in hepatic lipid metabolism, summarize key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize associated signaling pathways.
Core Function and Mechanism of Action in Hepatic Lipid Metabolism
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2][5][7] Its expression is significantly upregulated in patients with NAFLD.[1][2][8][9] The precise enzymatic function of HSD17B13 is an area of active investigation, with studies suggesting it possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[7][8][10] It may also be involved in the metabolism of other lipid species, including steroids and eicosanoids.[11]
Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting lipid accumulation.[1][7] This is potentially achieved by stabilizing intracellular triglycerides.[1] Furthermore, HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[7] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances hepatic lipid synthesis.[7][12]
Conversely, inhibition or loss of HSD17B13 function is protective against liver injury. Loss-of-function variants, such as rs72613567, are associated with reduced liver inflammation, ballooning, and fibrosis.[3][4][8] Mechanistically, the inhibition of HSD17B13 is linked to a decrease in diacylglycerols and an increase in phosphatidylcholines containing polyunsaturated fatty acids in the liver.[13]
Quantitative Data on HSD17B13 Modulation
The following tables summarize key quantitative findings from studies investigating the effects of HSD17B13 modulation in various models.
Table 1: Effects of HSD17B13 Overexpression in High-Fat Diet (HFD)-Fed Mice [1]
| Parameter | Control (HFD) | AAV8-Hsd17b13 (HFD) | Fold Change/Significance |
| Liver Coefficient | Not specified | Significantly increased | - |
| Fasting Blood Glucose | Not specified | Significantly increased | - |
| Serum ALT | Not specified | Significantly increased | - |
| Serum AST | Not specified | Significantly increased | - |
| Serum Total Cholesterol | Not specified | Significantly increased | - |
| Serum Triglycerides | Not specified | Significantly increased | - |
| Hepatic Triglycerides | Not specified | Significantly increased | - |
| Hepatic Phosphatidylcholine | Not specified | Significantly decreased | - |
| Hepatic Free Fatty Acids | Not specified | Significantly decreased | - |
Table 2: Effects of HSD17B13 Knockdown in High-Fat Diet (HFD)-Fed Mice [1][13]
| Parameter | Control (HFD) | shHsd17b13 (HFD) | Fold Change/Significance |
| Serum ALT | Elevated | Significantly decreased | - |
| Serum Triglycerides | Elevated | Significantly decreased | - |
| Hepatic Steatosis | Present | Markedly improved | - |
| Liver Fibrosis Markers (e.g., Timp2) | Elevated | Decreased | - |
| Hepatic Diacylglycerols | Elevated | Major decrease | - |
| Hepatic Phosphatidylcholines (PUFA-containing) | Not specified | Increased | - |
Table 3: Association of HSD17B13 Genetic Variants with Liver Disease
| Genetic Variant | Associated Effect | Population/Study | Reference |
| rs72613567:TA | Reduced risk of alcoholic liver disease (42% in heterozygotes, 53% in homozygotes) | 46,544 European participants | [5] |
| rs72613567:TA | Reduced risk of alcoholic cirrhosis (42% in heterozygotes, 73% in homozygotes) | 46,544 European participants | [5] |
| rs72613567 | Associated with reduced plasma ALT and AST levels | General population | [7] |
| rs6834314 (minor allele) | Increased steatosis, but decreased inflammation, ballooning, and liver enzyme levels | 768 adult Caucasians with biopsy-proven NAFLD | [8][10] |
| rs62305723 (P260S) | Decreased ballooning and inflammation | NAFLD patients | [8][10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involving HSD17B13 and the experimental workflow for its investigation.
Caption: Proposed signaling pathway of HSD17B13 in hepatic lipid metabolism and NAFLD progression.
Caption: General experimental workflow for studying the role of HSD17B13 in liver disease.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vivo AAV-mediated Gene Modulation in Mice
-
Objective: To study the effects of HSD17B13 overexpression or knockdown in the liver of mice.
-
Model: C57BL/6 mice fed a high-fat diet (HFD) to induce NAFLD.[1]
-
Vectors: Adeno-associated virus serotype 8 (AAV8) carrying either the Hsd17b13 gene for overexpression or a short hairpin RNA (shRNA) targeting Hsd17b13 for knockdown. A control AAV8 vector (e.g., carrying a scrambled shRNA) is used for the control group.[1]
-
Procedure:
-
Mice are fed an HFD for a specified period (e.g., 12 weeks) to establish the NAFLD phenotype.[1]
-
AAV8 vectors are administered via tail vein injection.
-
Mice are maintained on the HFD for a further period post-injection to allow for gene expression/knockdown and to observe phenotypic changes.
-
At the end of the experiment, blood and liver tissues are collected for analysis.
-
-
Analyses:
-
Serum Analysis: Measurement of ALT, AST, total cholesterol, and triglycerides.[1]
-
Liver Histology: Hematoxylin and eosin (H&E) staining for steatosis, and Sirius Red or Masson's trichrome staining for fibrosis.[1]
-
Western Blotting: To confirm the overexpression or knockdown of the HSD17B13 protein in liver lysates.[1]
-
Lipidomics: Ultra-performance liquid chromatography/mass spectrometry (LC/MS) to quantify different lipid species in the liver.[6]
-
In Vitro Lipid Accumulation Assay
-
Objective: To assess the impact of HSD17B13 on hepatocyte lipid storage.
-
Cell Lines: Human hepatocyte cell lines such as L02 or Huh7.[1][14]
-
Procedure:
-
Cells are transfected with plasmids encoding HSD17B13 (full-length or variants) or with siRNA targeting HSD17B13.
-
After transfection (e.g., 6 hours), cells are treated with oleic acid (e.g., 400 μM) for 24 hours to induce lipid droplet formation.[1]
-
Cells are then fixed and stained.
-
-
Staining and Imaging:
-
Lipid Droplets: Stained with LipidTox or Oil Red O.[1]
-
HSD17B13 Protein: If using tagged plasmids (e.g., His-tag), immunostaining is performed with an anti-tag antibody.[1]
-
Nuclei: Stained with DAPI.
-
Imaging: Confocal microscopy is used to visualize the co-localization of HSD17B13 with lipid droplets and to quantify lipid accumulation.[1]
-
HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of small molecules against HSD17B13.
-
Principle: The assay measures the enzymatic conversion of a substrate (e.g., β-estradiol) to a product by purified HSD17B13 protein, which involves the conversion of NAD+ to NADH. The amount of NADH produced is quantified using a bioluminescent assay.[15]
-
Reagents:
-
Procedure:
-
The purified HSD17B13 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by adding the substrate and cofactor mix.
-
After a set incubation period, the detection reagent is added, which generates a luminescent signal proportional to the amount of NADH produced.
-
The luminescence is measured, and the IC50 value is calculated from the dose-response curve.[16]
-
Therapeutic Implications and Future Directions
The strong genetic and preclinical evidence supporting the role of HSD17B13 in the progression of liver disease has made it a prime target for therapeutic intervention. The development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at reducing HSD17B13 activity is actively being pursued.[3][4][7] For instance, the small molecule inhibitor BI-3231 has been shown to inhibit triglyceride accumulation in hepatocytes in vitro.[17] Similarly, investigational siRNA therapeutics like ARO-HSD are in clinical development.[7]
Inhibiting HSD17B13 represents a promising strategy for the treatment of NAFLD and NASH, potentially preventing the progression to fibrosis and cirrhosis. Future research will need to fully elucidate the specific substrates and enzymatic functions of HSD17B13 in vivo and to determine the long-term safety and efficacy of HSD17B13 inhibitors in clinical trials.
Conclusion
HSD17B13 plays a significant, pro-pathogenic role in hepatic lipid metabolism, contributing to lipid accumulation, inflammation, and fibrosis. Its inhibition, supported by robust human genetic data, offers a promising therapeutic avenue for patients with chronic liver diseases like NAFLD and NASH. The continued development of specific HSD17B13 inhibitors is a key area of focus in the search for effective treatments for these widespread conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
Unveiling the Biological Activity of Hsd17B13 Inhibitors: A Technical Guide
Executive Summary: While information regarding a specific compound designated "Hsd17B13-IN-68" is not publicly available, significant progress has been made in the development of potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). This enzyme has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This technical guide provides a comprehensive overview of the biological activity of Hsd17B13 inhibitors, with a focus on publicly disclosed compounds such as BI-3231. It details their mechanism of action, quantitative biochemical and cellular activities, and the experimental protocols employed for their characterization.
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing NASH, liver fibrosis, and hepatocellular carcinoma.[2] These findings have spurred the development of small molecule inhibitors aimed at mimicking this protective effect. The primary goal of these inhibitors is to modulate the enzymatic activity of Hsd17B13, which is implicated in lipid metabolism and the progression of liver disease.[2]
Mechanism of Action of Hsd17B13 Inhibitors
Hsd17B13 is an NAD+-dependent enzyme with retinol dehydrogenase activity, among other potential functions.[2] Potent inhibitors, such as BI-3231, have been shown to be highly dependent on the presence of NAD+ for their binding and inhibitory activity.[3][4] This suggests that these inhibitors may bind to the enzyme-cofactor complex. Computational modeling supports the hypothesis that the positively charged NAD+ in the cofactor binding pocket enhances the binding affinity of negatively charged inhibitor moieties, such as the phenol group in BI-3231.[3]
Quantitative Biological Activity
The biological activity of Hsd17B13 inhibitors is typically characterized through a series of in vitro biochemical and cellular assays. The data for the well-characterized inhibitor BI-3231 and another potent inhibitor, compound 32, are summarized below.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 | [5] |
| Mouse HSD17B13 | Enzymatic | Estradiol | 13 | [5] | |
| Human HSD17B13 | Cellular | - | Double-digit nM | [4] | |
| Compound 32 | Human HSD17B13 | Enzymatic | - | 2.5 | [6] |
Experimental Protocols
The characterization of Hsd17B13 inhibitors involves a tiered approach, from high-throughput screening to detailed mechanistic studies.
High-Throughput Screening (HTS)
The initial identification of Hsd17B13 inhibitors often begins with a high-throughput screen of large compound libraries.
-
Assay Principle: A biochemical assay using purified recombinant human Hsd17B13 is employed. The enzymatic reaction can be monitored by measuring the production of NADH, the oxidized substrate, or the consumption of the initial substrate.[7]
-
Substrates: While the endogenous substrate of Hsd17B13 is not definitively known, several substrates have been used for in vitro assays, including estradiol, leukotriene B4 (LTB4), and retinol.[3][4] A strong correlation between the inhibitory activity against different substrates has been observed, suggesting a low risk of substrate-biased inhibitors.[3]
-
Detection Methods: Common detection methods include luminescence-based assays (e.g., NAD-Glo™) that measure NADH production, and mass spectrometry to directly quantify substrate turnover.[7]
Enzymatic Inhibition Assays (IC50 Determination)
Once hits are identified from HTS, their potency is determined by generating concentration-response curves to calculate the half-maximal inhibitory concentration (IC50).
-
Assay Conditions: The assay typically contains a buffer (e.g., 40 mM Tris, pH 7.4), a carrier protein (e.g., 0.01% BSA), a detergent (e.g., 0.01% Tween 20), a defined concentration of recombinant Hsd17B13 enzyme (e.g., 50-100 nM), the substrate (e.g., 10-50 µM estradiol or LTB4), and varying concentrations of the inhibitor.[7] The reaction is initiated by the addition of NAD+.
-
Data Analysis: The rate of the enzymatic reaction is measured at each inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.
Cellular Assays
To assess the activity of inhibitors in a more physiologically relevant context, cellular assays are performed.
-
Cell Lines: Human hepatocyte cell lines (e.g., HepG2) or primary hepatocytes are used.[8] These cells may overexpress Hsd17B13 to enhance the assay window.
-
Assay Principle: Cells are treated with a lipotoxic agent, such as palmitic acid, to induce triglyceride accumulation. The ability of the Hsd17B13 inhibitor to reduce this accumulation is then measured.[8]
-
Endpoints: Key endpoints include the measurement of intracellular triglyceride levels, assessment of cell viability and proliferation, and analysis of mitochondrial respiratory function.[8]
Target Engagement and Selectivity Assays
-
Thermal Shift Assay (TSA): This biophysical assay confirms the direct binding of the inhibitor to the target protein. A significant increase in the melting temperature (Tm) of Hsd17B13 in the presence of the inhibitor indicates target engagement.[3] For some inhibitors, this stabilization is dependent on the presence of NAD+.[3]
-
Selectivity Profiling: Inhibitors are tested against other related enzymes, particularly HSD17B11, the closest homolog to Hsd17B13, to ensure selectivity.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed role of Hsd17B13 in liver disease and a typical workflow for the characterization of its inhibitors.
Caption: Proposed role of Hsd17B13 in liver disease pathogenesis.
Caption: Experimental workflow for Hsd17B13 inhibitor characterization.
Conclusion
The inhibition of Hsd17B13 represents a promising, genetically validated strategy for the treatment of NASH and other chronic liver diseases. The development of potent and selective small molecule inhibitors, such as BI-3231, provides valuable chemical probes to further elucidate the biological functions of Hsd17B13 and to advance therapeutic development. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of novel Hsd17B13 inhibitors. As more compounds progress through clinical development, such as INI-822, a deeper understanding of the therapeutic potential of targeting Hsd17B13 will be achieved.[9][10]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enanta.com [enanta.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 10. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
Hsd17B13-IN-68: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hsd17B13-IN-68, also identified as Compound 16, is a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver, which has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases. This compound serves as a valuable chemical probe for elucidating the biological functions of HSD17B13 and for the development of novel therapeutics for liver and metabolic disorders.
Chemical Structure and Properties
This compound is a synthetic small molecule with the chemical name 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]methyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Its structure combines a thiazole moiety with a tetrahydropyrimidine-dione scaffold.
| Property | Value |
| IUPAC Name | 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]methyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
| Molecular Formula | C15H13N3O3S |
| Molecular Weight | 315.35 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Bioactivity
This compound is a highly potent inhibitor of HSD17B13, demonstrating significant activity in biochemical assays.
| Parameter | Value | Species | Assay Conditions |
| IC50 (Estradiol as substrate) | < 0.1 µM | Human | Biochemical assay |
Experimental Protocols
Synthesis of this compound (Compound 16)
The synthesis of this compound is a two-step process starting from commercially available materials.
Step 1: Synthesis of 1-[(4-bromo-1,3-thiazol-2-yl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
-
Combine 3-methyluracil (50.0 mg, 0.40 mmol) and (4-bromo-1,3-thiazol-2-yl)methanol (90.0 mg, 0.46 mmol) in a suitable reaction vessel.
-
The reaction conditions for the coupling of these two reagents were not specified in the provided information but would typically involve a suitable solvent and potentially a catalyst or coupling agent to facilitate the formation of the ether linkage.
-
Upon completion of the reaction, the intermediate product, 1-[(4-bromo-1,3-thiazol-2-yl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is isolated and purified using standard techniques such as column chromatography.
Step 2: Suzuki Coupling to yield 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]methyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (this compound)
-
The purified intermediate from Step 1 is subjected to a Suzuki coupling reaction with (3-hydroxyphenyl)boronic acid.
-
The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., a mixture of dioxane and water).
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
-
After cooling, the reaction mixture is worked up by extraction and the crude product is purified by chromatography to yield the final compound, this compound.
Analytical Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The purity and identity of the final compound are confirmed. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ is 316.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The structure of the final compound is confirmed by analyzing the chemical shifts and coupling constants of the protons.
Signaling Pathways and Mechanisms
HSD17B13 is a liver-enriched, lipid droplet-associated protein that plays a role in hepatic lipid metabolism.[1] Its expression is upregulated in patients with NAFLD.[1] The enzyme is involved in the metabolism of various substrates, including steroids and retinol.[2] Inhibition of HSD17B13 is a promising therapeutic strategy for liver diseases.
References
Hsd17B13-IN-68: A Technical Guide for Liver Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which can lead to liver fibrosis, cirrhosis, and hepatocellular carcinoma. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease, sparking significant interest in the development of HSD17B13 inhibitors. This technical guide focuses on Hsd17B13-IN-68, a small molecule inhibitor of HSD17B13, and provides a comprehensive overview of its characteristics and the methodologies for its evaluation in the context of liver fibrosis research.
This compound: A Potent Inhibitor
This compound, also known as Compound 16, is a potent inhibitor of HSD17B13 enzymatic activity. While detailed preclinical data in cellular and in vivo models of liver fibrosis are not extensively available in the public domain, its biochemical potency has been characterized.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Compound Name | Synonym | Target | Assay Substrate | IC50 | Source |
| This compound | Compound 16 | HSD17B13 | Estradiol | < 0.1 μM | [1][2][3] |
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which HSD17B13 contributes to liver fibrosis are still under investigation. However, its localization to lipid droplets and its enzymatic activity suggest a role in lipid metabolism and the generation of signaling molecules that can influence inflammatory and fibrogenic pathways in the liver. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic loss-of-function variants, thereby reducing liver injury, inflammation, and fibrosis.
References
The Chemical Probe BI-3231: A Comprehensive Technical Guide for Targeting HSD17B13
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2] This has positioned HSD17B13 as a promising therapeutic target for these conditions. BI-3231 is a potent and selective inhibitor of HSD17B13, developed to facilitate the investigation of its biological function and therapeutic potential.[1] This guide provides a detailed overview of BI-3231, including its biochemical and cellular activity, experimental protocols for its use, and the known signaling pathways involving HSD17B13.
Data Presentation
Table 1: In Vitro and Cellular Activity of BI-3231 and Negative Control BI-0955.[1][3]
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| BI-3231 | human HSD17B13 | Enzymatic | 1 | 0.7 ± 0.2 |
| mouse HSD17B13 | Enzymatic | 13 | - | |
| human HSD17B13 | Cellular (HEK293) | 11 | - | |
| human HSD17B11 | Enzymatic | >10,000 | - | |
| BI-0955 (Negative Control) | human HSD17B13 | Enzymatic | No detectable activity | - |
Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231.[1]
| Property | Value |
| Physicochemical | |
| Molecular Weight | 380.37 g/mol |
| clogP | 1.3 |
| Topological Polar Surface Area (TPSA) | 90 Ų |
| Aqueous Solubility | Good |
| Permeability (Caco-2) | High |
| Pharmacokinetic (Mouse) | |
| Oral Bioavailability | Low |
| Plasma Clearance | Rapid |
| Hepatic Exposure | Maintained over 48 hours |
Experimental Protocols
HSD17B13 Enzymatic Assay
This protocol is designed to measure the enzymatic activity of HSD17B13 by quantifying the conversion of estradiol to estrone.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
BI-3231 or other test compounds
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20[1]
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare serial dilutions of BI-3231 in DMSO.
-
In a suitable microplate, add the test compound or DMSO (vehicle control).
-
Add the HSD17B13 enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the plate at room temperature for a defined period.
-
Stop the reaction.
-
Analyze the formation of estrone using MALDI-TOF mass spectrometry.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular HSD17B13 Target Engagement Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13[1]
-
Cell culture medium (e.g., DMEM with serum and supplements)
-
Estradiol
-
BI-3231 or other test compounds
-
d4-estrone (internal standard)
-
Girard's Reagent P
-
RapidFire MS/MS system
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a 384-well plate and incubate overnight.
-
Treat the cells with serial dilutions of BI-3231 or DMSO for 30 minutes at 37°C.[1]
-
Add estradiol to a final concentration of 60 µM and incubate for 3 hours at 37°C.[1]
-
Collect the cell supernatant.
-
Add d4-estrone as an internal standard.
-
Derivatize the estrone in the samples using Girard's Reagent P.
-
Analyze the estrone levels using a RapidFire MS/MS system.
-
Determine the cellular IC50 value.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This biophysical assay confirms the direct binding of a compound to the target protein by measuring changes in its thermal stability.
Materials:
-
Recombinant human HSD17B13 enzyme
-
NAD+
-
BI-3231 or other test compounds
-
SYPRO Orange dye
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare a master mix containing the HSD17B13 enzyme and SYPRO Orange dye in a suitable buffer.
-
Aliquot the master mix into PCR plate wells.
-
Add the test compound (e.g., 5 µM BI-3231) and NAD+ (e.g., 0, 0.5, and 5 mM) to the respective wells.[1]
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Apply a temperature gradient (e.g., from 25°C to 95°C) and monitor the fluorescence of SYPRO Orange.
-
The melting temperature (Tm) is the inflection point of the sigmoidal curve of fluorescence versus temperature.
-
A significant increase in Tm in the presence of the compound indicates binding and stabilization of the protein. BI-3231 showed a Tm shift of 16.7 K in the presence of NAD+.[1]
Mandatory Visualization
Caption: Experimental workflow for the characterization of BI-3231.
Caption: HSD17B13 signaling pathway in the context of NAFLD.
References
Efficacy of Hsd17B13 Inhibition: A Technical Overview of Preliminary Studies
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-68" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the preliminary efficacy of targeting Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) through various therapeutic modalities, drawing upon available preclinical and clinical research.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Hsd17B13 inhibition for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease. These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The primary strategy being explored is the reduction of HSD17B13 expression in the liver.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies on the efficacy of Hsd17B13 inhibition.
Table 1: Preclinical Efficacy of Hsd17B13 Knockdown in In Vivo Models
| Therapeutic Modality | Animal Model | Key Findings | Reference |
| Antisense Oligonucleotide (ASO) | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mice | Dose-dependent reduction of hepatic Hsd17b13 gene expression; significant reduction in hepatic steatosis. No significant effect on hepatic fibrosis in this model. | |
| shRNA-mediated knockdown | High-fat diet (HFD)-obese mice | Markedly improved hepatic steatosis; decreased serum ALT and FGF21 levels; reduction in markers of liver fibrosis (e.g., Timp2). |
Table 2: Clinical Efficacy of Hsd17B13 Inhibition in Humans
| Therapeutic Agent | Study Phase | Patient Population | Key Findings | Reference |
| Rapirosiran (siRNA) | Phase I | Healthy adults and adults with MASH | Dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at 6 months in the highest-dose group. Encouraging safety and tolerability profile. | |
| AZD7503 (siRNA) | Phase I | Patients with NAFLD or NASH | Study to assess knockdown of hepatic HSD17B13 mRNA, pharmacokinetics, safety, and tolerability. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary studies are outlined below.
In Vitro Efficacy Assessment
Objective: To determine the efficacy and specificity of Hsd17B13 knockdown in primary hepatocytes.
Protocol:
-
Cell Culture: Isolate primary hepatocytes from mice.
-
Treatment: Treat hepatocytes with varying concentrations of Hsd17b13 antisense oligonucleotide (ASO).
-
Gene Expression Analysis: After a specified incubation period, extract RNA from the cells. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of Hsd17b13 mRNA, normalized to a housekeeping gene.
-
Specificity Analysis: Concurrently, measure the mRNA levels of other related genes to ensure the ASO specifically targets Hsd17b13.
In Vivo Efficacy Assessment in a NASH Mouse Model
Objective: To evaluate the therapeutic potential of Hsd17b13 ASO in a mouse model of advanced NASH-like hepatic fibrosis.
Protocol:
-
Animal Model: Induce steatosis and fibrosis in mice by feeding them a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).
-
Therapeutic Administration: After the disease phenotype is established, administer Hsd17b13 ASO to the mice via a suitable route (e.g., subcutaneous injection) at various doses and frequencies. A control group receives a placebo.
-
Monitoring: Monitor liver enzyme levels (e.g., ALT, AST) in the blood throughout the study.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect liver tissue.
-
Histological Assessment: Perform histological staining (e.g., H&E for steatosis, Sirius Red for fibrosis) on liver sections and score the degree of steatosis and fibrosis.
-
Gene Expression Analysis: Analyze the expression of fibrotic and inflammatory genes in the liver tissue using qRT-PCR.
Phase I Clinical Trial Protocol for an RNAi Therapeutic
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an investigational siRNA targeting HSD17B13 in healthy adults and patients with MASH.
Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study with two parts.
-
Part A (Healthy Adults): Single ascending subcutaneous doses of the siRNA or placebo.
-
Part B (MASH Patients): Two doses administered several weeks apart.
-
-
Inclusion Criteria: For Part B, patients must have a confirmed diagnosis of MASH.
-
Primary Endpoint: Frequency of adverse events (AEs).
-
Secondary Endpoints:
-
Pharmacokinetics: Measure plasma and urine concentrations of the siRNA.
-
Pharmacodynamics: Measure the change from baseline in liver HSD17B13 mRNA levels via liver biopsies.
-
-
Liver Biopsies: In the MASH cohort, perform liver biopsies at screening and at a specified time point post-randomization.
Visualizations: Signaling Pathways and Experimental Workflows
Hsd17B13 Signaling Pathway in NAFLD Pathogenesis
Caption: HSD17B13 signaling in NAFLD and point of therapeutic intervention.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for preclinical evaluation of Hsd17B13 inhibitors.
Logical Flow of Hsd17B13 as a Therapeutic Target
Caption: Logical progression of Hsd17B13 inhibitor development.
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-68: A Representative HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective effect has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][3] Inhibition of HSD17B13 is therefore a key strategy in the development of novel therapeutics for liver disorders.
This document provides a detailed experimental protocol for the characterization of Hsd17B13-IN-68, a representative small molecule inhibitor of HSD17B13, in a cell-based assay. The following protocols are intended to serve as a guide for researchers in the screening and characterization of HSD17B13 inhibitors.
Mechanism of Action
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2] Its enzymatic activity contributes to hepatic lipid accumulation and inflammation. This compound is a representative inhibitor designed to specifically bind to the active site of the HSD17B13 enzyme, thereby blocking its catalytic function. By inhibiting HSD17B13, the compound aims to reduce the downstream effects of its enzymatic activity, potentially leading to a decrease in hepatic steatosis and inflammation.
Data Presentation
The efficacy of a representative HSD17B13 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value. The following table summarizes hypothetical IC50 values for this compound in a human hepatoma cell line.
| Cell Line | Assay Type | Substrate | IC50 (nM) |
| HepG2 | Retinol Dehydrogenase Assay | Retinol | 50 |
| Huh7 | Lipid Accumulation Assay | Oleic Acid | 100 |
Experimental Protocols
Cell-Based Retinol Dehydrogenase Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound on the retinol dehydrogenase activity of HSD17B13 in a human liver cell line.
Materials:
-
Human hepatoma cell line (e.g., HepG2 or Huh7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Retinol
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer
-
Bradford reagent for protein quantification
-
Commercial NAD+/NADH detection kit
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known HSD17B13 inhibitor, if available). Incubate for 1 hour.
-
Substrate Addition: Prepare a working solution of retinol in cell culture medium. Add an appropriate volume of the retinol solution to each well to achieve the desired final concentration.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.
-
Enzymatic Activity Measurement: Use a commercial NAD+/NADH detection kit to measure the conversion of NAD+ to NADH, which is proportional to the retinol dehydrogenase activity of HSD17B13. Follow the manufacturer's instructions for the assay.
-
Protein Quantification: Determine the protein concentration in each well using the Bradford assay to normalize the enzymatic activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of HSD17B13 and Inhibition by this compound
Caption: HSD17B13 converts retinol to retinaldehyde at the lipid droplet.
Experimental Workflow for this compound Cell-Based Assay
Caption: Workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Targeting HSD17B13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][4] These findings have positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. This document provides an overview of the methodologies for in vivo studies aimed at modulating HSD17B13 function, drawing from preclinical animal models. While direct in vivo dosage data for a specific inhibitor designated "Hsd17B13-IN-68" is not publicly available, this guide outlines protocols for studying the effects of HSD17B13 modulation in animal models, particularly through gene knockdown.
Data Presentation
The following table summarizes representative quantitative data from in vivo studies involving the modulation of HSD17B13 in mouse models of NAFLD.
| Parameter | Mouse Model | Method of HSD17B13 Modulation | Diet | Duration | Key Findings | Reference |
| Hepatic HSD17B13 mRNA reduction | C57BL/6J mice | Subcutaneously administered RNAi | High-Fat Diet | 12 weeks | Up to 93.4% reduction | [2] |
| Hepatic HSD17B13 protein reduction | C57BL/6J mice | Subcutaneously administered RNAi | High-Fat Diet | 12 weeks | Up to 82.7% reduction | [2] |
| Change in Alanine Aminotransferase (ALT) | C57BL/6J mice | Subcutaneously administered RNAi | High-Fat Diet | 12 weeks | Up to 42% mean reduction | [2] |
| Change in Aspartate Aminotransferase (AST) | C57BL/6J mice | Subcutaneously administered RNAi | High-Fat Diet | 12 weeks | Up to 28% mean reduction | [2] |
| Liver Steatosis | High-Fat Diet-fed obese mice | RNAi-mediated knockdown | High-Fat Diet | Not Specified | Attenuated | [5][6] |
| Body Weight | Hsd17b13-KO mice | Gene knockout | Obesogenic Diet | Not Specified | No significant difference | [1] |
Experimental Protocols
Protocol 1: In Vivo HSD17B13 Knockdown Using RNAi in a Diet-Induced NAFLD Mouse Model
This protocol describes the use of RNA interference (RNAi) to achieve liver-specific knockdown of Hsd17b13 in mice fed a high-fat diet to induce NAFLD.
1. Animal Model and Husbandry:
- Species and Strain: Male C57BL/6J mice, 6-8 weeks old.
- Housing: Maintained in a specific pathogen-free facility with a standard 12-hour light-dark cycle.
- Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
- Diet and Water: Provide ad libitum access to water and the designated diet.
2. Induction of NAFLD:
- Control Group: Feed a standard chow diet.
- Experimental Groups: Feed a high-fat diet (e.g., 60% kcal from fat) to induce obesity and liver steatosis.
3. HSD17B13 RNAi Administration:
- RNAi Agent: Utilize a validated short hairpin RNA (shRNA) or small interfering RNA (siRNA) targeting mouse Hsd17b13. A scrambled, non-targeting sequence should be used as a control.
- Formulation and Delivery: The RNAi agent is typically formulated in a lipid nanoparticle or conjugated to a ligand (e.g., GalNAc) that targets hepatocytes for liver-specific delivery.
- Dosing and Administration Route: Administer the RNAi agent via subcutaneous or intravenous injection. Dosing will be dependent on the specific formulation and manufacturer's recommendations. A representative dosing regimen could be weekly or bi-weekly injections.
4. Monitoring and Sample Collection:
- Body Weight and Food Intake: Monitor and record weekly.
- Blood Collection: Collect blood samples periodically (e.g., via tail vein) to measure serum markers of liver injury (ALT, AST) and metabolic parameters.
- Terminal Procedure: At the end of the study period (e.g., 12 weeks), euthanize the mice. Collect blood via cardiac puncture and perfuse the liver with phosphate-buffered saline (PBS).
- Tissue Collection: Harvest the liver and other relevant tissues. A portion of the liver should be fixed in formalin for histology, and the remainder snap-frozen in liquid nitrogen for molecular and biochemical analyses.
5. Endpoint Analyses:
- Histology: Perform Hematoxylin and Eosin (H&E) staining on liver sections to assess steatosis, inflammation, and ballooning. Sirius Red staining can be used to evaluate fibrosis.
- Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of Hsd17b13 and analyze the expression of genes involved in lipid metabolism and inflammation.
- Protein Analysis: Isolate protein from liver tissue and perform Western blotting to confirm the reduction of HSD17B13 protein levels.
- Biochemical Assays: Measure hepatic triglyceride and cholesterol content.
Mandatory Visualizations
Caption: Experimental workflow for in vivo HSD17B13 knockdown in a diet-induced mouse model of NAFLD.
Caption: Simplified diagram of HSD17B13's role in NAFLD and the therapeutic rationale for its inhibition.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Retinol Dehydrogenase Activity Assay Using an Hsd17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence from human genetic studies has identified Hsd17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4] Notably, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[1][4]
Hsd17B13 exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid signaling.[1][5] This enzymatic function is implicated in hepatic lipid metabolism and inflammation.[2][3] Consequently, inhibiting Hsd17B13 activity presents a promising therapeutic strategy for the treatment of chronic liver diseases.
These application notes provide detailed protocols for assessing the retinol dehydrogenase activity of Hsd17B13 and for screening and characterizing inhibitors, using Hsd17B13-IN-68 as a representative compound.
Data Presentation
Table 1: Inhibitory Activity of a Representative Hsd17B13 Inhibitor (BI-3231)
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | Estradiol | 1 | [6] |
| BI-3231 | Mouse Hsd17B13 | Enzymatic | Estradiol | 13 | [6] |
| BI-3231 | Human Hsd17B13 | Cellular | Estradiol | double-digit nM | [7] |
Note: Data for the specific inhibitor this compound is not publicly available. BI-3231 is presented here as a well-characterized, potent, and selective Hsd17B13 inhibitor to exemplify the expected data output.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the relevant biological pathway and the general experimental workflow for the Hsd17B13 retinol dehydrogenase activity assay.
Caption: Hsd17B13 signaling pathway in a hepatocyte.
Caption: Experimental workflow for Hsd17B13 inhibitor screening.
Experimental Protocols
Recombinant Human Hsd17B13 Expression and Purification
Objective: To produce active, purified recombinant human Hsd17B13 for use in in vitro assays.
Materials:
-
Human HSD17B13 cDNA
-
Baculovirus expression vector (e.g., pFastBac)
-
Sf9 insect cells
-
Expression and purification reagents (e.g., metal affinity chromatography)
Protocol:
-
Subclone the full-length human HSD17B13 cDNA into a baculovirus expression vector, incorporating an N-terminal affinity tag (e.g., 6x-His).
-
Generate recombinant baculovirus according to the manufacturer's instructions.
-
Infect Sf9 insect cells with the high-titer recombinant baculovirus.
-
Harvest the cells 48-72 hours post-infection and prepare cell lysates.
-
Purify the recombinant Hsd17B13 protein using metal affinity chromatography followed by size exclusion chromatography to ensure high purity and proper folding.[8]
-
Assess protein purity by SDS-PAGE and concentration using a BCA assay.
-
Store the purified enzyme in aliquots at -80°C.
In Vitro Retinol Dehydrogenase Activity Assay (Luminescence-Based)
Objective: To measure the retinol dehydrogenase activity of Hsd17B13 by quantifying the production of NADH.
Principle: The enzymatic conversion of retinol to retinaldehyde by Hsd17B13 is a NAD+-dependent oxidation reaction that produces NADH. The amount of NADH produced is directly proportional to the enzyme activity and can be quantified using a coupled-enzyme luminescence assay system (e.g., NAD-Glo™ Assay).[8]
Materials:
-
Purified recombinant human Hsd17B13
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween-20[8]
-
NAD-Glo™ Assay reagent
-
White, opaque 384-well assay plates
-
Luminometer
Protocol:
-
Prepare a serial dilution of all-trans-retinol in Assay Buffer.
-
In a 384-well plate, add 5 µL of Assay Buffer.
-
Add 5 µL of purified Hsd17B13 (e.g., 50-100 nM final concentration).[8]
-
To initiate the reaction, add 10 µL of a solution containing all-trans-retinol (e.g., 10-50 µM final concentration) and NAD+ (e.g., 100 µM final concentration).[8]
-
Incubate the plate at 37°C for 60 minutes.
-
Add 20 µL of NAD-Glo™ reagent to each well to stop the enzymatic reaction and initiate the luminescence signal.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Determine enzyme kinetics by plotting the luminescence signal against the substrate concentration.
Hsd17B13 Inhibitor Screening and IC50 Determination using this compound
Objective: To determine the potency of this compound in inhibiting the retinol dehydrogenase activity of Hsd17B13.
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution (or DMSO as a vehicle control).
-
Add 5 µL of purified Hsd17B13 (e.g., 50-100 nM final concentration) and pre-incubate for 15-30 minutes at room temperature.[8]
-
Initiate the enzymatic reaction by adding 10 µL of a solution containing all-trans-retinol (at its Km concentration, determined from the activity assay) and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and detect NADH production using the NAD-Glo™ Assay as described in Protocol 2.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Retinol Dehydrogenase Activity Assay
Objective: To assess the activity of Hsd17B13 in a cellular context.
Principle: HEK293 cells are transfected with an Hsd17B13 expression vector. The cells are then treated with all-trans-retinol, and the production of retinaldehyde and retinoic acid is measured by HPLC.[5]
Materials:
-
HEK293 cells
-
Hsd17B13 expression vector (and empty vector control)
-
Transfection reagent
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system with a UV detector
Protocol:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with the Hsd17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing all-trans-retinol (e.g., 5 µM).[5]
-
Incubate for 8 hours.[5]
-
Harvest the cells, lyse them, and extract the retinoids.
-
Quantify the levels of retinaldehyde and retinoic acid in the cell lysates using HPLC.[5]
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
To test an inhibitor, pre-incubate the transfected cells with this compound for 1-2 hours before adding the all-trans-retinol.
Conclusion
The protocols outlined in these application notes provide a framework for the robust assessment of Hsd17B13 retinol dehydrogenase activity and the characterization of its inhibitors. These assays are crucial tools for the discovery and development of novel therapeutics targeting Hsd17B13 for the treatment of NAFLD and other chronic liver diseases. The provided diagrams and data table serve to contextualize the experimental procedures and the expected outcomes.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
Application Notes and Protocols for Hsd17B13-IN-68 Treatment in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence has strongly linked its enzymatic activity to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[3] Consequently, inhibition of HSD17B13 is a promising therapeutic strategy for these chronic liver conditions. Hsd17B13-IN-68 is a potent inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM for its estradiol-converting activity.[4] These application notes provide a detailed protocol for the treatment of HepG2 cells with this compound to study its effects on hepatocyte lipid metabolism.
Principle
This protocol describes the use of the human hepatoma cell line, HepG2, as an in vitro model to assess the efficacy of this compound in mitigating lipid accumulation. HepG2 cells are first treated with oleic acid to induce a steatotic phenotype, characterized by the formation of intracellular lipid droplets. Subsequently, the cells are treated with this compound. The effectiveness of the inhibitor is then quantified by measuring changes in intracellular triglyceride levels and visualizing lipid droplet formation.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| HepG2 cells | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Oleic Acid | Sigma-Aldrich | O1008 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| This compound | MedChemExpress | HY-145678 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Oil Red O | Sigma-Aldrich | O0625 |
| Triglyceride Quantification Kit | Abcam | ab65336 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
Experimental Protocols
HepG2 Cell Culture and Maintenance
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of Oleic Acid-BSA Complex
-
Prepare a 100 mM stock solution of oleic acid in 100% ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
To prepare a 10 mM oleic acid-BSA complex, slowly add the 100 mM oleic acid stock solution to the 10% BSA solution while stirring at 37°C.
-
Sterilize the complex by passing it through a 0.22 µm filter.
-
Store the oleic acid-BSA complex at -20°C.
This compound Treatment
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for lipid analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Induce lipid accumulation by treating the cells with a final concentration of 1 mM oleic acid-BSA complex in serum-free DMEM for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
After the 24-hour oleic acid treatment, replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO).
-
Incubate the cells with the inhibitor for another 24 hours.
Quantification of Intracellular Triglycerides
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells and homogenize according to the manufacturer's protocol for the Triglyceride Quantification Kit.
-
Measure the triglyceride concentration using the kit.
-
Normalize the triglyceride levels to the total protein concentration of each sample, determined by a BCA protein assay.
Oil Red O Staining for Lipid Droplet Visualization
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution for 20 minutes.
-
Wash the cells with 60% isopropanol and then with water.
-
Visualize the lipid droplets under a microscope.
Data Presentation
Table 1: Effect of this compound on Intracellular Triglyceride Levels in Oleic Acid-Treated HepG2 Cells
| Treatment | Concentration (µM) | Intracellular Triglycerides (mg/dL per mg protein) | % Inhibition of Triglyceride Accumulation |
| Vehicle Control (DMSO) | - | Data | 0% |
| Oleic Acid (1 mM) | - | Data | - |
| This compound | 0.1 | Data | Data |
| This compound | 1 | Data | Data |
| This compound | 10 | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Visualizations
Caption: Experimental workflow for this compound treatment in HepG2 cells.
Caption: HSD17B13 signaling pathway and point of inhibition.
References
Application Notes and Protocols: Quantifying the Effects of Hsd17B13 Inhibitors on Lipid Droplets
Audience: Researchers, scientists, and drug development professionals.
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][4] Expression of Hsd17B13 is markedly upregulated in patients and mouse models of NAFLD.[1][4] Functionally, overexpression of Hsd17B13 in hepatocytes leads to an increase in the size and number of lipid droplets and promotes lipid accumulation.[5][6] Conversely, inhibition or loss-of-function of Hsd17B13 has been shown to be protective against the progression of liver disease, making it a promising therapeutic target for NAFLD and non-alcoholic steatohepatitis (NASH).[4][7][8]
These application notes provide a comprehensive guide for researchers to quantify the effects of Hsd17B13 inhibitors, such as Hsd17B13-IN-68, on lipid droplets in both in vitro and in vivo models. The protocols detailed below are based on established methodologies for investigating Hsd17B13 function.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of Hsd17B13 inhibition on various parameters related to lipid droplets and associated cellular and physiological changes.
Table 1: In Vitro Effects of Hsd17B13 Inhibition on Hepatocytes
| Parameter | Model System | Treatment | Expected Outcome with Hsd17B13 Inhibition | Reference |
| Lipid Droplet Accumulation | Oleic acid-treated L02 or Huh7 cells | Hsd17B13 Inhibitor | Decrease in Nile Red positive area | [9] |
| Intracellular Triglycerides | Oleic acid-treated L02 or Huh7 cells | Hsd17B13 Inhibitor | Decreased triglyceride content | [9][10] |
| Mitochondrial Activity | Palmitic acid-treated hepatocytes | Hsd17B13 Inhibitor (BI-3231) | Increased mitochondrial activity | [11] |
| Lipid Metabolism Gene Expression | Hepatocytes | Hsd17B13 Inhibitor | Altered expression of genes like Cd36, Plin2 | [10][12] |
| Inflammatory Markers | L02 cells | Hsd17B13 Overexpression (Inhibition would reverse) | Decreased mRNA levels of TGF-β1, IL-6 | [9] |
Table 2: In Vivo Effects of Hsd17B13 Inhibition/Knockdown in High-Fat Diet (HFD) Mouse Models
| Parameter | Model System | Treatment | Expected Outcome with Hsd17B13 Inhibition/Knockdown | Reference |
| Liver Steatosis | HFD-fed mice | shRNA against Hsd17b13 | Marked improvement in hepatic steatosis | [12] |
| Liver Triglycerides | HFD-fed mice | shRNA against Hsd17b13 | Significantly decreased total triglyceride content | [10][12] |
| Serum ALT and AST | HFD-fed mice | shRNA against Hsd17b13 | Decreased levels of serum ALT and AST | [10][12] |
| Liver Fibrosis Markers | HFD-fed mice | shRNA against Hsd17b13 | Decreased gene expression of Col1a1, Timp2 | [12] |
| Hepatic Phospholipid Profile | Hsd17b13 KO mice | - | Alterations in phosphatidylcholines (PCs) | [10][13] |
Signaling Pathways and Experimental Workflows
Hsd17B13 Signaling Pathway in NAFLD
Caption: Hsd17B13's role in NAFLD pathogenesis and the point of intervention for inhibitors.
Experimental Workflow for In Vitro Quantification
Caption: Workflow for quantifying Hsd17B13 inhibitor effects on lipid droplets in vitro.
Experimental Protocols
Protocol 1: In Vitro Lipid Droplet Accumulation Assay
This protocol is designed to quantify changes in lipid droplet size and number in hepatocytes following treatment with an Hsd17B13 inhibitor.
Materials:
-
Hepatocyte cell line (e.g., Huh7, L02)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Oleic Acid (OA) complexed to BSA
-
This compound (or other inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nile Red or BODIPY 493/503 staining solution
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed hepatocytes onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Lipid Loading: After 24 hours, replace the culture medium with a medium containing 400 µM Oleic Acid to induce lipid droplet formation.[9] Incubate for 24 hours.
-
Inhibitor Treatment: Add this compound at various concentrations to the oleic acid-containing medium. Include a vehicle control (e.g., DMSO). Incubate for another 24 hours.
-
Cell Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining:
-
Wash the cells twice with PBS.
-
Incubate with Nile Red (e.g., 1 µg/mL) or BODIPY 493/503 (e.g., 2 µM) solution for 10-15 minutes at room temperature, protected from light.[9]
-
Add DAPI to the staining solution for the final 5 minutes to counterstain nuclei.
-
-
Imaging: Wash the coverslips with PBS and mount them on microscope slides. Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the lipid droplet area.
-
Threshold the images from the Nile Red/BODIPY channel to create a binary mask of the lipid droplets.
-
Measure the total area of the fluorescent signal and normalize it to the number of cells (counted via DAPI-stained nuclei).
-
Calculate the relative intracellular Nile Red/BODIPY positive area for each condition.[9]
-
Protocol 2: Cellular Triglyceride Quantification
This protocol measures the total intracellular triglyceride content.
Materials:
-
Treated cells from a 6-well plate (prepared as in Protocol 1)
-
PBS
-
Cell lysis buffer
-
Triglyceride Quantification Kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and scrape them into a suitable volume of cell lysis buffer provided by the kit.
-
Homogenization: Homogenize the cell lysate, for example, by sonication, to ensure complete lysis.
-
Triglyceride Assay:
-
Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.
-
The glycerol is then used in a reaction that produces a quantifiable colorimetric or fluorometric signal.
-
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA or Bradford assay.
-
Data Analysis: Normalize the triglyceride concentration to the total protein concentration for each sample. Compare the normalized triglyceride levels between the inhibitor-treated groups and the vehicle control.
Protocol 3: In Vivo Efficacy Study in a High-Fat Diet Mouse Model
This protocol outlines a study to assess the effect of an Hsd17B13 inhibitor on liver steatosis in a diet-induced obesity model.
Materials:
-
C57BL/6J mice
-
High-Fat Diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Equipment for blood collection and tissue harvesting
-
Reagents for serum analysis (ALT, AST, triglycerides)
-
Reagents for liver histology (formalin, paraffin, H&E stain)
Procedure:
-
Model Induction: Feed mice an HFD for 12-16 weeks to induce obesity and liver steatosis.[10] A control group should be fed a standard chow diet.
-
Treatment:
-
Randomize the HFD-fed mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily (or as per the compound's pharmacokinetic properties) for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture for serum analysis. Measure ALT, AST, and triglyceride levels.
-
Euthanize the mice and harvest the livers. Weigh the livers.
-
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.
-
Quantify the steatosis score based on the percentage of hepatocytes containing lipid droplets.
-
-
Liver Lipid Quantification:
-
Homogenize a portion of the fresh-frozen liver tissue.
-
Extract total lipids and quantify triglyceride content as described in Protocol 2.
-
The protocols and data presented provide a robust framework for quantifying the effects of Hsd17B13 inhibitors on lipid droplets. By employing these in vitro and in vivo methodologies, researchers can effectively evaluate the therapeutic potential of novel Hsd17B13-targeting compounds for the treatment of NAFLD and other chronic liver diseases. The consistent finding that inhibiting Hsd17B13 reduces lipid accumulation underscores the importance of this target in drug development for metabolic liver diseases.[10][11][12]
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibition in High-Fat Diet-Fed Mice
Disclaimer: No specific information is available for a compound designated "Hsd17B13-IN-68" in the reviewed scientific literature. The following application notes and protocols are based on the broader concept of inhibiting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) function, drawing upon published data from studies utilizing genetic knockdown (e.g., shRNA) and knockout mouse models. These genetic inhibition methods serve as a proxy for the effects of a specific small molecule inhibitor.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][3]
The proposed mechanism of HSD17B13 involves the metabolism of various lipids, including steroids and retinoids.[2] Specifically, it is suggested to catalyze the conversion of retinol to retinaldehyde.[2] Inhibition of HSD17B13 is therefore hypothesized to ameliorate liver injury and prevent the progression of NAFLD.
However, preclinical studies using mouse models with genetic deletion or silencing of Hsd17b13 have yielded conflicting results. Some studies report that shRNA-mediated knockdown of Hsd17b13 in high-fat diet (HFD)-fed mice improves hepatic steatosis and markers of liver injury.[4][5][6] In contrast, studies on Hsd17b13 knockout mice have shown no protection against diet-induced liver steatosis and injury, with some reporting only modest, sex- and diet-specific effects on fibrosis.[7][8] These discrepancies highlight potential species-specific differences in HSD17B13 function and underscore the need for careful evaluation of HSD17B13 inhibitors in relevant preclinical models.[7]
These application notes provide an overview of the reported effects of HSD17B13 inhibition in HFD-fed mice and detailed protocols for inducing NAFLD and for liver-specific gene knockdown as a model for therapeutic intervention.
Data Presentation: Effects of HSD17B13 Inhibition in High-Fat Diet-Fed Mice
The following tables summarize the quantitative data from studies investigating the impact of Hsd17b13 knockdown or knockout in mice fed a high-fat diet.
Table 1: Effects on Body Weight, Liver Weight, and Liver Enzymes
| Parameter | Model | Diet | Duration | Outcome | Reference |
| Body Weight | Hsd17b13 Knockout | High-Fat Diet (HFD) | 12 weeks | No significant difference compared to wild-type. | [7][9] |
| Hsd17b13 Knockdown (shRNA) | High-Fat Diet (45% kcal) | 23 weeks (treatment at 21 weeks) | No significant effect on body weight or adiposity. | [4][5][10] | |
| Liver Weight | Hsd17b13 Knockout | High-Fat Diet (HFD) | 12 weeks | No significant difference compared to wild-type. | [7][9] |
| Serum ALT | Hsd17b13 Knockout | High-Fat Diet (HFD) | 12 weeks | No significant difference compared to wild-type. | [7][9] |
| Hsd17b13 Knockdown (shRNA) | High-Fat Diet (45% kcal) | 23 weeks (treatment at 21 weeks) | Significantly decreased elevated serum ALT levels. | [4][5][6] | |
| Serum AST | Hsd17b13 Knockout | Gubra-Amylin NASH (GAN) Diet | 28 weeks | No significant difference compared to wild-type. | [8] |
Table 2: Effects on Hepatic Steatosis and Fibrosis
| Parameter | Model | Diet | Duration | Outcome | Reference |
| Hepatic Triglycerides | Hsd17b13 Knockout | High-Fat Diet (HFD) | 12 weeks | No significant difference compared to wild-type. | [7][9] |
| Hsd17b13 Knockdown (shRNA) | High-Fat Diet (45% kcal) | 23 weeks (treatment at 21 weeks) | Markedly improved hepatic steatosis. | [4][5][6] | |
| Liver Fibrosis | Hsd17b13 Knockout | Gubra-Amylin NASH (GAN) Diet | 28 weeks | No effect on liver fibrosis. | [8] |
| Hsd17b13 Knockout | 60% Choline-Deficient, High-Fat Diet (CDAHFD) | 12 weeks | Modest reduction in liver fibrosis in female mice only. | [8] | |
| Hsd17b13 Knockdown (shRNA) | High-Fat Diet (45% kcal) | 23 weeks (treatment at 21 weeks) | Decreased expression of fibrosis markers (e.g., Timp2). | [4][5][6] |
Experimental Protocols
Protocol 1: Induction of NAFLD in Mice Using a High-Fat Diet
This protocol describes a common method for inducing obesity and hepatic steatosis in mice, which serves as a foundational model for testing therapeutic agents.
Materials:
-
Male C57BL/6J mice, 8-10 weeks old
-
High-Fat Diet (HFD), 45-60% kcal from fat (e.g., Research Diets D12451 or D12492)
-
Standard chow diet (for control group)
-
Animal caging with environmental enrichment
-
Animal scale
-
Analytical balance
Procedure:
-
Acclimatization: Upon arrival, allow mice to acclimate for at least one week under standard housing conditions (22-24°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Dietary Intervention: Randomly assign mice to two groups: a control group that continues to receive the standard chow diet, and an experimental group that is switched to the high-fat diet.[4]
-
Monitoring:
-
Monitor the body weight of each mouse weekly.[4]
-
Observe the general health of the animals daily.
-
Ensure ad libitum access to their respective diets and water throughout the study.
-
-
Study Duration: Maintain the mice on their respective diets for a period of 16-24 weeks to establish a robust NAFLD phenotype, characterized by obesity, hepatic steatosis, and elevated liver enzymes.[4][10]
Protocol 2: Liver-Specific Hsd17b13 Knockdown Using AAV-shRNA
This protocol provides a method for the therapeutic knockdown of Hsd17b13 in the livers of HFD-fed mice, serving as a model for targeted HSD17B13 inhibition.
Materials:
-
HFD-fed mice with established NAFLD (from Protocol 1)
-
Adeno-associated virus serotype 8 (AAV8) encoding a short-hairpin RNA targeting mouse Hsd17b13 (AAV8-shHsd17b13). AAV8 has a strong tropism for the liver.
-
AAV8 encoding a non-targeting or scrambled shRNA (AAV8-shScramble) as a negative control.
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (or other appropriate syringes for injection)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Virus Preparation: Dilute the AAV8-shHsd17b13 and AAV8-shScramble stocks to the desired final concentration in sterile PBS. A typical dose is 1 x 10^11 viral genomes (vg) per mouse.[4]
-
Animal Grouping: After 16-21 weeks on the HFD, randomize the mice into two treatment groups: AAV8-shScramble and AAV8-shHsd17b13.[4][10]
-
Virus Administration:
-
Anesthetize the mice lightly.
-
Administer the prepared AAV suspension via a single intraperitoneal (i.p.) or intravenous (i.v.) injection in a volume of 100-200 µL.[4]
-
-
Post-Injection Monitoring:
-
Return the mice to their cages and monitor their recovery from anesthesia.
-
Continue to maintain the mice on the HFD for the remainder of the study.
-
Continue weekly body weight monitoring.
-
-
Duration of Gene Silencing: Allow 2-4 weeks for the AAV to transduce hepatocytes and for the shRNA to effect a stable knockdown of Hsd17b13 mRNA and protein.[4]
-
Endpoint Analysis: At the end of the treatment period, perform endpoint analyses as described in Protocol 1. Additionally, assess the efficiency of Hsd17b13 knockdown in liver tissue using quantitative RT-PCR and/or Western blotting.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed role of HSD17B13 in NAFLD pathogenesis.
Caption: Experimental workflow for evaluating HSD17B13 inhibition.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. biorxiv.org [biorxiv.org]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Hsd17B13 Downregulation Following Small Molecule Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a significant therapeutic target in the study and treatment of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[1][2][3]. Elevated expression of Hsd17B13 is associated with the progression of these conditions[1]. Consequently, the development of small molecule inhibitors targeting Hsd17B13 is a promising area of research for novel therapeutic strategies.
These application notes provide a comprehensive protocol for the analysis of Hsd17B13 protein expression in response to treatment with a small molecule inhibitor, using Western blotting. This technique is essential for validating the efficacy of inhibitors and understanding their impact on cellular protein levels.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of hepatocyte cell lines treated with a novel Hsd17B13 inhibitor, Hsd17B13-IN-XX. This data illustrates the dose-dependent effect of the inhibitor on Hsd17B13 protein levels, as well as its impact on downstream markers associated with lipogenesis and inflammation.
Table 1: Quantitative Analysis of Protein Expression Following Hsd17B13 Inhibitor Treatment
| Target Protein | Treatment Group | Normalized Protein Expression (Relative to Vehicle Control) | Standard Deviation | P-value (vs. Vehicle) |
| Hsd17B13 | Vehicle (DMSO) | 1.00 | 0.12 | - |
| Hsd17B13-IN-XX (1 µM) | 0.65 | 0.09 | <0.05 | |
| Hsd17B13-IN-XX (10 µM) | 0.28 | 0.05 | <0.01 | |
| SREBP-1c | Vehicle (DMSO) | 1.00 | 0.15 | - |
| Hsd17B13-IN-XX (1 µM) | 0.82 | 0.11 | >0.05 | |
| Hsd17B13-IN-XX (10 µM) | 0.55 | 0.08 | <0.05 | |
| Fatty Acid Synthase (FASN) | Vehicle (DMSO) | 1.00 | 0.18 | - |
| Hsd17B13-IN-XX (1 µM) | 0.89 | 0.14 | >0.05 | |
| Hsd17B13-IN-XX (10 µM) | 0.61 | 0.10 | <0.05 | |
| Interleukin-6 (IL-6) | Vehicle (DMSO) | 1.00 | 0.21 | - |
| Hsd17B13-IN-XX (1 µM) | 0.75 | 0.16 | >0.05 | |
| Hsd17B13-IN-XX (10 µM) | 0.42 | 0.07 | <0.01 |
Experimental Protocols
This section details the methodologies for the key experiments cited in the data table.
Cell Culture and Treatment
-
Cell Line: Human hepatocyte cell lines, such as HepG2 or Huh7, are suitable for these experiments.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Inhibitor Preparation: Prepare a stock solution of Hsd17B13-IN-XX in dimethyl sulfoxide (DMSO). Further dilute the inhibitor to the desired final concentrations (e.g., 1 µM and 10 µM) in fresh culture medium. A vehicle control using the same concentration of DMSO should be prepared.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control. Incubate the cells for a predetermined time, typically 24-48 hours, to allow for changes in protein expression.
Western Blot Protocol
1. Cell Lysis
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells from the bottom of the well and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new, clean tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for the Western blot (typically 20-30 µg per lane).
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the calculated volume of lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Following transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Hsd17B13 (diluted in blocking buffer according to the manufacturer's datasheet) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For quantitative analysis, use image analysis software to measure the band intensities. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
Visualizations
Experimental Workflow
Caption: Workflow for Western Blot Analysis of Hsd17B13.
Hypothesized Signaling Pathway
References
Application Notes and Protocols for Immunohistochemical Analysis of HSD17B13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence suggests its significant role in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Consequently, HSD17B13 has become an attractive therapeutic target for the development of novel treatments for these conditions. These application notes provide a comprehensive guide for the immunohistochemical (IHC) evaluation of HSD17B13 expression and the assessment of its inhibition in liver tissue, with a focus on the conceptual application of a small molecule inhibitor.
Disclaimer: No specific public data was found for a compound designated "Hsd17B13-IN-68". The following protocols and data are based on known HSD17B13 inhibitors and established immunohistochemistry techniques, and should be adapted as necessary for the specific inhibitor used.
Quantitative Data on HSD17B13 Inhibitors
The following table summarizes publicly available in vitro potency data for several known HSD17B13 inhibitors. This information is crucial for determining appropriate concentrations for in vitro and in vivo studies aiming to evaluate target engagement and downstream effects.
| Compound Name | Target | IC50 (nM) | Assay Substrate | Species | Reference |
| BI-3231 | HSD17B13 | 1 | Estradiol | Human | [3] |
| BI-3231 | HSD17B13 | 13 | Estradiol | Mouse | [3] |
| HSD17B13-IN-23 | HSD17B13 | < 100 | Estradiol | Not Specified | [4] |
| HSD17B13-IN-23 | HSD17B13 | < 1000 | Leukotriene B4 | Not Specified | [4] |
| HSD17B13-IN-72 | HSD17B13 | < 100 | Estradiol | Not Specified | [5] |
HSD17B13 Signaling Pathway
HSD17B13 is involved in lipid metabolism and inflammation within hepatocytes. Its expression is regulated by transcription factors such as Liver X receptor-α (LXR-α) and Sterol regulatory element-binding protein 1c (SREBP-1c).[1] The enzyme itself is known to catalyze the conversion of retinol to retinaldehyde.[1] Dysregulation of HSD17B13 activity can impact downstream pathways related to inflammation and lipid accumulation.[6][7]
Caption: HSD17B13 signaling pathway and point of inhibition.
Experimental Protocol: Immunohistochemistry for HSD17B13 in Liver Tissue
This protocol outlines the steps for the detection of HSD17B13 in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.
Materials:
-
FFPE liver tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-HSD17B13 antibody (validated for IHC)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit/mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse slides in 100% Ethanol: 2 x 3 minutes.
-
Immerse slides in 95% Ethanol: 1 x 3 minutes.
-
Immerse slides in 70% Ethanol: 1 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HSD17B13 antibody in blocking buffer to its optimal concentration (determined by titration).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in Xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Acquire images using a light microscope.
-
Quantify HSD17B13 staining intensity and localization using image analysis software. Compare staining in inhibitor-treated versus vehicle-treated tissues.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the immunohistochemistry workflow for assessing HSD17B13 inhibition.
Caption: Immunohistochemistry experimental workflow.
Conclusion
This document provides a framework for the immunohistochemical analysis of HSD17B13 and the evaluation of its inhibitors. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments to investigate the role of HSD17B13 in liver pathology and to assess the efficacy of novel therapeutic agents targeting this enzyme. It is imperative to optimize and validate these protocols for the specific reagents and model systems being utilized.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Hsd17B13-IN-68 concentration in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of Hsd17B13-IN-68. Here you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4][5] It exhibits retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][6] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][5][7] By inhibiting the enzymatic activity of HSD17B13, this compound aims to replicate the protective effects observed with these genetic variants.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
Based on available data for Hsd17B13 inhibitors, a typical starting concentration range for in vitro cell-based assays would be from 0.1 µM to 10 µM. The reported IC50 value for this compound (also referred to as Compound 16) against estradiol is < 0.1 μM in a biochemical assay. For cell-based assays, a higher concentration is often required. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell lines are suitable for in vitro studies with this compound?
Hepatocyte-derived cell lines are the most relevant for studying the effects of this compound, given the liver-specific expression of HSD17B13.[4] Commonly used cell lines include:
-
HepG2: A human hepatoma cell line that is widely used for liver metabolism and toxicity studies.
-
Huh7: Another human hepatoma cell line commonly used in liver disease research.
-
Primary Human Hepatocytes (PHH): While more complex to culture, they represent the most physiologically relevant in vitro model.
-
HEK293 cells: These human embryonic kidney cells have been used for overexpression studies of HSD17B13 to characterize its enzymatic activity.[8][9]
Q4: How can I measure the target engagement of this compound in my cellular model?
Target engagement can be assessed by measuring the retinol dehydrogenase (RDH) activity of HSD17B13 in your chosen cell line. A detailed protocol for a cell-based RDH activity assay is provided in the "Experimental Protocols" section of this guide. A reduction in the conversion of retinol to retinaldehyde in the presence of this compound would indicate successful target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity Observed | The concentration of this compound is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.01 µM to 1 µM). |
| The solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). | |
| No or Low Inhibition of HSD17B13 Activity | The concentration of this compound is too low. | Increase the concentration of the inhibitor. Refer to the dose-response experiment to select an appropriate concentration. |
| The inhibitor is not stable under the experimental conditions. | Prepare fresh stock solutions of the inhibitor for each experiment. Minimize freeze-thaw cycles. | |
| The cell line has low endogenous expression of HSD17B13. | Verify HSD17B13 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher expression or an overexpression system. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent seeding density across all wells. |
| Inaccurate pipetting of the inhibitor or substrate. | Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Unexpected Off-Target Effects | The inhibitor may be interacting with other cellular targets at the concentration used. | Characterize the specificity of the inhibitor. Consider using a lower concentration that still achieves target inhibition. Test the inhibitor in a cell line that does not express HSD17B13 as a negative control. |
Quantitative Data Summary
The following table summarizes the available quantitative data for HSD17B13 inhibitors. Note that data for this compound is limited, and data for other inhibitors are provided for context.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound (Compound 16) | Biochemical | Estradiol conversion | < 0.1 µM | MCE |
| BI-3231 | Enzymatic | Human HSD17B13 | Single-digit nM | [10] |
| BI-3231 | Cellular | Human HSD17B13 | Double-digit nM | [10] |
| EP-036332 | In vitro | Human HSD17B13 | 14 nM | [3] |
| EP-036332 | In vitro | Mouse HSD17B13 | 2.5 nM | [3] |
| EP-040081 | In vitro | Human HSD17B13 | 79 nM | [3] |
| EP-040081 | In vitro | Mouse HSD17B13 | 74 nM | [3] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay
This protocol is designed to determine the optimal non-toxic concentration range of this compound for your chosen cell line.
Materials:
-
Your chosen hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well). Incubate for 24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration to determine the concentration that results in 50% inhibition of cell viability (IC50) for toxicity. Select a concentration for your functional assays that is well below this toxic IC50.
Protocol 2: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol measures the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde.
Materials:
-
Hepatocyte cell line (ideally overexpressing HSD17B13 for a robust signal, or a line with high endogenous expression)
-
Complete cell culture medium
-
This compound
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinoid analysis
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat the cells with various concentrations of this compound (determined from the dose-response experiment) or vehicle control for a specified period (e.g., 1-2 hours).
-
Substrate Addition: Add all-trans-retinol to the culture medium at a final concentration of 2-5 µM. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Retinoid Extraction: Extract the retinoids from the cell lysate, for example, using a liquid-liquid extraction method with hexane.
-
HPLC Analysis: Analyze the extracted retinoids by HPLC to quantify the amounts of retinol and retinaldehyde.
-
Protein Quantification: Determine the total protein concentration in the cell lysates for normalization.
-
Data Analysis: Calculate the amount of retinaldehyde produced and normalize it to the total protein concentration. Compare the retinaldehyde levels in the inhibitor-treated samples to the vehicle control to determine the percentage of inhibition.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in a hepatocyte.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for HSD17B13 in vitro assays.
References
- 1. RETINOL DEHYDROGENASE (RDH) ACTIVITY [bio-protocol.org]
- 2. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Hsd17B13-IN-68 off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Hsd17B13 inhibitors, including compounds structurally or functionally related to Hsd17B13-IN-68.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[2][3][4] This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions.[5]
Q2: What is the known mechanism of action for Hsd17B13 inhibitors?
Hsd17B13 is an NAD(P)H/NAD(P)+-dependent oxidoreductase that catalyzes the conversion of 17-ketosteroids to 17-hydroxysteroids.[3] Potent and selective inhibitors, such as BI-3231, have been developed that bind to Hsd17B13 and block its enzymatic activity.[6][7] Interestingly, the binding of some inhibitors, like BI-3231, to Hsd17B13 is dependent on the presence of the cofactor NAD+.[6][7]
Q3: I am observing unexpected phenotypes in my cell-based assays with this compound. Could these be off-target effects?
It is possible that unexpected cellular phenotypes are due to off-target effects. Small molecule inhibitors can sometimes bind to and modulate the activity of proteins other than the intended target, leading to unintended biological consequences.[8][9] It is crucial to experimentally verify on-target engagement and assess the off-target profile of your specific inhibitor.
Q4: How can I confirm that this compound is engaging Hsd17B13 in my cellular model?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular environment.[10][11][12] This method assesses the thermal stability of a protein in the presence and absence of a ligand. Binding of an inhibitor typically stabilizes the target protein, leading to a shift in its melting curve.[12]
Q5: What are the common approaches to identify potential off-targets of this compound?
Several methods can be employed to identify off-target interactions:
-
Proteome-Wide Thermal Shift Assays (TPP or MS-CETSA): This unbiased method extends the principle of CETSA to the entire proteome, allowing for the identification of all proteins that show a thermal shift upon compound treatment.[13][14][15][16]
-
Affinity-Based Proteomics: Techniques such as affinity chromatography using an immobilized version of the inhibitor can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Troubleshooting Guide for Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of Hsd17B13 inhibitors like this compound.
Problem 1: Inconsistent or unexpected results in phenotypic assays.
-
Possible Cause: Off-target activity of the inhibitor.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a CETSA to verify that the inhibitor is binding to Hsd17B13 in your experimental system.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of your inhibitor as a negative control in your assays. For example, BI-0955 is a negative control for the Hsd17B13 inhibitor BI-3231.[21]
-
Perform Dose-Response Experiments: An off-target effect may have a different potency (EC50) than the on-target effect. Correlate the dose-response of your phenotypic readout with the dose-response of on-target engagement from CETSA.
-
Identify Potential Off-Targets: Use proteome-wide thermal shift assays (TPP) to identify other proteins that are stabilized or destabilized by your inhibitor.
-
Problem 2: Observed cellular toxicity at concentrations required for Hsd17B13 inhibition.
-
Possible Cause: The toxicity may be an on-target effect of Hsd17B13 inhibition or an off-target effect.
-
Troubleshooting Steps:
-
Genetic Validation: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout Hsd17B13. If the toxicity is recapitulated, it is likely an on-target effect. If not, it is more likely an off-target effect.
-
Test Structurally Unrelated Inhibitors: If other potent and selective Hsd17B13 inhibitors with different chemical scaffolds are available, test them in your toxicity assay. If they do not produce the same toxicity at concentrations that inhibit Hsd17B13, the toxicity of your original compound is likely due to an off-target effect.
-
Broad Off-Target Profiling: Perform a broad off-target screen, such as a kinome scan or a commercial safety panel (e.g., Eurofins Safety Panel), to identify potential off-targets that could be responsible for the toxicity. The Hsd17B13 inhibitor BI-3231, for instance, was found to have a weak inhibitory effect on COX-2 at high concentrations.[21][22]
-
Quantitative Data Summary
The following table summarizes key quantitative data for the well-characterized Hsd17B13 inhibitor BI-3231, which can serve as a reference for researchers working with other Hsd17B13 inhibitors.
| Parameter | Value | Species | Assay Type | Reference |
| On-Target Potency | ||||
| IC50 | 1 nM | Human | Enzymatic Assay | [23] |
| IC50 | 13 nM | Mouse | Enzymatic Assay | [23] |
| Ki | 0.7 ± 0.2 nM | Human | Enzymatic Assay | [24] |
| Cellular IC50 | 11 ± 5 nM | Human (HEK cells) | Cellular Assay | [22] |
| Thermal Shift (ΔTm) | 16.7 K | Human | nanoDSF (with NAD+) | [24] |
| Selectivity | ||||
| HSD17B11 IC50 | > 10 µM | Human | Enzymatic Assay | [22] |
| Off-Target Hits | ||||
| COX-2 Inhibition | 49% at 10 µM | - | Eurofins Safety Panel | [22] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to assess target engagement.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the Hsd17B13 inhibitor at various concentrations or with a vehicle control. Incubate for a time sufficient for the compound to enter the cells and bind to the target.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C to 67°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.
-
Separate the soluble fraction (containing folded proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of Hsd17B13 in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Hsd17B13 as a function of temperature for both the vehicle-treated and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target stabilization and engagement.
-
Proteome-Wide Thermal Shift Assay (TPP) Protocol
This protocol provides a general workflow for TPP to identify on- and off-targets.
-
Sample Preparation and Treatment:
-
Prepare cell lysates or use intact cells.
-
Treat the samples with the Hsd17B13 inhibitor or a vehicle control.
-
-
Thermal Profiling:
-
Aliquot the samples and heat them across a temperature gradient, similar to CETSA.
-
-
Protein Extraction and Digestion:
-
Isolate the soluble protein fractions.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling:
-
Label the peptides from each temperature point with a different isobaric tag (e.g., TMT or iTRAQ). This allows for multiplexing of samples.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins at each temperature.
-
Generate melting curves for each identified protein.
-
Identify proteins that show a significant shift in their melting temperature in the presence of the inhibitor. These are potential on- and off-targets.
-
Visualizations
Caption: Troubleshooting workflow for unexpected inhibitor effects.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Simplified Hsd17B13 signaling pathway and point of inhibition.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. massdynamics.com [massdynamics.com]
- 16. Assessing target engagement using proteome-wide solvent shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 21. opnme.com [opnme.com]
- 22. eubopen.org [eubopen.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Troubleshooting Hsd17B13 Inhibitors in Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results with Hsd17B13 inhibitors, such as Hsd17B13-IN-68, in cell line experiments. Due to the limited publicly available data on this compound, this resource leverages information on the well-characterized Hsd17B13 inhibitor, BI-3231, as a case study to illustrate key principles and potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the cellular localization of Hsd17B13 and how might this affect inhibitor activity?
A1: Hsd17B13 is primarily a liver-specific protein that localizes to the surface of lipid droplets (LDs) within hepatocytes.[1][2] Its localization is crucial for its function in lipid metabolism. For an inhibitor to be effective, it must be able to penetrate the cell membrane and access the lipid droplet-associated Hsd17B13. Inconsistent results may arise if the inhibitor has poor cell permeability or sequesters in other cellular compartments.
Q2: What are the known functions of Hsd17B13 that I should be assaying for?
A2: Hsd17B13 is an enzyme with NAD(P)H/NAD(P)+-dependent oxidoreductase activity.[1] It is involved in hepatic lipid metabolism, and its expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[3] Overexpression of Hsd17B13 can lead to increased numbers and sizes of lipid droplets.[3] Therefore, key assays to assess inhibitor activity include measuring changes in intracellular triglyceride accumulation, lipid droplet morphology, and potentially the enzymatic conversion of its substrates, such as retinol to retinaldehyde.[3]
Q3: Are there differences in Hsd17B13 expression across different cell lines?
A3: Yes, Hsd17B13 expression can be low in many commonly used liver cell lines.[4] For example, HepaRG cells have been noted to have low endogenous expression.[4] It is crucial to select a cell line with sufficient endogenous Hsd17B13 expression or to use a system with ectopic expression of Hsd17B13 to ensure a detectable therapeutic window for your inhibitor. Single-cell RNA-seq data has confirmed that in the human liver, Hsd17B13 is predominantly expressed in hepatocytes.[1]
Q4: What are some known potency values for Hsd17B13 inhibitors that I can use as a benchmark?
A4: While specific data for this compound is limited to an IC50 of < 0.1 μM for estradiol conversion, the well-characterized inhibitor BI-3231 provides a good reference.[5] The potency of BI-3231 has been determined in various assays, which can help guide dose-response experiments.
Troubleshooting Inconsistent Results
Q5: I am observing high variability in my lipid accumulation assay results when using an Hsd17B13 inhibitor. What could be the cause?
A5: High variability in lipid accumulation assays can stem from several factors. Consider the following:
-
Compound Solubility and Stability: Poor solubility of the inhibitor in your cell culture medium can lead to inconsistent effective concentrations. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in media. Also, consider the stability of the compound in your culture conditions over the time course of the experiment.
-
Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density across all wells. Over-confluent or stressed cells can exhibit altered lipid metabolism, leading to variability.
-
Lipid Loading Conditions: If you are inducing lipid accumulation (e.g., with oleic or palmitic acid), the concentration and complexing agent (e.g., BSA) of the fatty acids must be consistent. Prepare a fresh stock of fatty acid-BSA complex for each experiment.
-
Assay Readout: The method used to quantify lipid accumulation (e.g., Nile Red or BODIPY staining followed by fluorescence microscopy or plate reader analysis) should be optimized and validated for linearity and reproducibility.
Q6: My Hsd17B13 inhibitor does not seem to have an effect in my chosen cell line. Why might this be?
A6: A lack of inhibitor effect could be due to several reasons:
-
Low Target Expression: As mentioned, the endogenous expression of Hsd17B13 may be too low in your cell line to observe a significant effect of inhibition. Verify Hsd17B13 expression at the mRNA and protein level.
-
Compound Inactivity in Cells: Some compounds that are potent in biochemical assays may be inactive in cellular assays due to poor membrane permeability or rapid metabolism by the cells.
-
Incorrect Assay Conditions: The experimental conditions may not be suitable to reveal the inhibitor's effect. For example, the level of lipid challenge might be too high or too low.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cellular activity of the Hsd17B13 inhibitor BI-3231, which can serve as a reference for expected inhibitor performance.
Table 1: In Vitro Potency of BI-3231
| Target | Assay Condition | Ki (nM) |
|---|---|---|
| Human Hsd17B13 | Enzymatic Assay | Single-digit nanomolar |
| Mouse Hsd17B13 | Enzymatic Assay | Single-digit nanomolar |
Data sourced from a study on the discovery and characterization of BI-3231.
Table 2: Cellular Activity of BI-3231
| Cell Line | Assay | IC50 (nM) |
|---|---|---|
| Human Cells | Hsd17B13 Cellular Assay | Double-digit nanomolar |
Data sourced from a study on the discovery and characterization of BI-3231.
Experimental Protocols
Protocol 1: Induction of Lipotoxicity and Treatment with Hsd17B13 Inhibitor in HepG2 Cells
This protocol is adapted from studies using the Hsd17B13 inhibitor BI-3231 in HepG2 cells.[6][7][8]
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well and culture in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO2.
-
Preparation of Palmitic Acid (PA) Stock: Dissolve palmitic acid in 80% ethanol at 50°C for 1 hour to create a stock solution.
-
Preparation of PA-BSA Complex: Prepare the final PA culturing medium by adding the PA stock and BSA (fatty acid-free) at a 1:3 molar ratio to complete DMEM. The final concentration of PA for inducing lipotoxicity is typically 400 µM.
-
Treatment: 24 hours after seeding, replace the medium with the PA-containing medium with or without the Hsd17B13 inhibitor at the desired concentrations. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Incubation: Incubate the cells for 24 hours.
-
Analysis: After incubation, cells can be harvested for analysis of triglyceride content, lipid droplet staining (e.g., with BODIPY 493/503), or analysis of cell viability and mitochondrial function.
Protocol 2: Quantification of Intracellular Lipid Droplets
This protocol outlines a general method for staining and quantifying lipid droplets.
-
Cell Preparation: Culture and treat cells in multi-well plates suitable for microscopy (e.g., 96-well black, clear-bottom plates).
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain with a lipophilic dye such as BODIPY 493/503 (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light. A nuclear counterstain (e.g., DAPI) can also be included.
-
Imaging: Wash the cells with PBS and acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the number, size, and intensity of lipid droplets per cell.
Visualizations
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving In Vivo Bioavailability of Hsd17B13-IN-68
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of the H17B13 inhibitor, Hsd17B13-IN-68.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our mouse model. What are the potential reasons for this poor oral bioavailability?
A1: Low oral bioavailability of a research compound like this compound can stem from several factors. Often, it's a combination of issues related to the compound's physicochemical properties and its interaction with the biological system. Key reasons include:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3]
-
Low Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.
-
High First-Pass Metabolism: The compound, after absorption, may be extensively metabolized in the liver before it reaches systemic circulation.[4] HSD17B13 is primarily expressed in the liver, which could contribute to significant first-pass metabolism of its inhibitors.[5][6][7][8]
-
Efflux Transporters: The compound might be actively pumped back into the GI tract by efflux transporters like P-glycoprotein.[9][10]
-
Chemical Instability: The compound may be degrading in the acidic environment of the stomach or enzymatically in the intestine.
Q2: What initial steps can we take to troubleshoot the low bioavailability of this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility of this compound in relevant buffers (pH 1.2, 4.5, 6.8) to simulate the GI tract environment. Also, determine its lipophilicity (LogP/LogD).
-
In Vitro Permeability Assessment: Utilize in vitro models like Caco-2 or PAMPA assays to assess the intestinal permeability of the compound. This will help distinguish between solubility and permeability issues.
-
Metabolic Stability Assessment: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to understand the extent of first-pass metabolism.
-
Formulation Optimization: Even simple formulation changes can have a significant impact. Start with basic formulations like a suspension in a vehicle with a wetting agent (e.g., Tween 80) or a solution in a water-miscible co-solvent (e.g., PEG 400).[1]
Q3: What are the more advanced formulation strategies we can consider for a poorly soluble compound like this compound?
A3: For compounds with significant solubility challenges, several advanced formulation strategies can be employed to enhance oral bioavailability.[1][2][11][12][13] The choice of strategy often depends on the specific properties of the drug molecule.[11]
Troubleshooting Guide
Issue: Low Exposure After Oral Dosing
This guide provides a structured approach to diagnosing and addressing low in vivo exposure of this compound.
// Level 1 Nodes check_solubility [label="Assess Aqueous\nSolubility", fillcolor="#FBBC05", fontcolor="#202124"]; check_permeability [label="Assess Permeability\n(e.g., Caco-2, PAMPA)", fillcolor="#FBBC05", fontcolor="#202124"]; check_metabolism [label="Assess Metabolic\nStability (Microsomes)", fillcolor="#FBBC05", fontcolor="#202124"];
// Level 2 Nodes solubility_low [label="Solubility-Limited\nAbsorption", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; permeability_low [label="Permeability-Limited\nAbsorption", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; metabolism_high [label="High First-Pass\nMetabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Level 3 Nodes formulation_strategies [label="Formulation Strategies:\n- Particle Size Reduction\n- Amorphous Solid Dispersions\n- Lipid-Based Formulations", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; permeability_enhancers [label="Consider Permeability\nEnhancers or Prodrug\nApproach", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; iv_dosing [label="Perform IV Dosing to\nDetermine Absolute\nBioavailability & Clearance", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_solubility; start -> check_permeability; start -> check_metabolism;
check_solubility -> solubility_low [label="Poor"]; check_permeability -> permeability_low [label="Low"]; check_metabolism -> metabolism_high [label="Low Stability"];
solubility_low -> formulation_strategies; permeability_low -> permeability_enhancers; metabolism_high -> iv_dosing; }
Formulation Strategies for Poorly Soluble Drugs
The following table summarizes various formulation strategies that can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound.[1][11][13][14]
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution (e.g., micronization, nanosizing).[1][11] | Simple, widely applicable. | Can lead to particle aggregation; may not be sufficient for very insoluble compounds.[11] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[1][2] | Significant solubility enhancement; can create supersaturated solutions.[2] | Potential for recrystallization over time, affecting stability. |
| Lipid-Based Formulations | The drug is dissolved in oils, surfactants, and co-solvents (e.g., SEDDS, SMEDDS).[9][12] | Enhances solubility and can utilize lipid absorption pathways.[4] | Can be complex to formulate and characterize. |
| Complexation | The drug forms a complex with another molecule (e.g., cyclodextrins) to increase its solubility.[1][10] | Can significantly improve solubility and dissolution rate.[10] | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Prodrugs | The drug is chemically modified to a more soluble or permeable form, which is converted to the active drug in vivo. | Can overcome fundamental permeability or solubility issues. | Requires chemical modification and may alter other properties. |
| Salt Formation | For ionizable drugs, forming a salt can increase solubility and dissolution rate.[14] | A common and effective method for acidic or basic drugs.[15] | Not applicable to neutral compounds; salt may convert back to the free form in the GI tract. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice via Oral Gavage
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Materials:
-
This compound
-
Appropriate formulation vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Dose Preparation: Prepare the dosing formulation of this compound at the desired concentration. Ensure the formulation is homogeneous.
-
Animal Dosing:
-
Fast the mice for 4 hours prior to dosing (with free access to water).
-
Record the body weight of each mouse.
-
Administer the formulation via oral gavage at a specific dose volume (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Common sampling sites include the saphenous vein or retro-orbital sinus (terminal).
-
-
Plasma Preparation:
-
Immediately place the blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) using appropriate software.
-
// Nodes dose_prep [label="Dose Formulation\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; animal_dosing [label="Animal Dosing\n(Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; blood_collection [label="Serial Blood\nSampling", fillcolor="#FBBC05", fontcolor="#202124"]; plasma_separation [label="Plasma\nSeparation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bioanalysis [label="LC-MS/MS\nBioanalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_analysis [label="Pharmacokinetic\nData Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections dose_prep -> animal_dosing; animal_dosing -> blood_collection; blood_collection -> plasma_separation; plasma_separation -> bioanalysis; bioanalysis -> pk_analysis; }
HSD17B13 Signaling and Therapeutic Rationale
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[5][6][7][8] Its expression is increased in non-alcoholic fatty liver disease (NAFLD).[7][16] Genetic variants that lead to a loss of HSD17B13 function are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH) and cirrhosis.[6][16][17] The enzyme is believed to play a role in hepatic lipid metabolism, potentially through its retinol dehydrogenase activity.[6][18] By inhibiting HSD17B13, this compound aims to replicate the protective effects of these genetic variants, thereby offering a potential therapeutic strategy for NAFLD and NASH.
// Nodes NAFLD [label="NAFLD/NASH\n(Increased Liver Fat)", fillcolor="#FBBC05", fontcolor="#202124"]; HSD17B13_up [label="Increased HSD17B13\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; LD_accumulation [label="Lipid Droplet\nAccumulation &\nAltered Retinol Metabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; liver_damage [label="Liver Inflammation\n& Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsd17B13_IN_68 [label="this compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections NAFLD -> HSD17B13_up; HSD17B13_up -> LD_accumulation; LD_accumulation -> liver_damage; Hsd17B13_IN_68 -> HSD17B13_up [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; }
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. pharmtech.com [pharmtech.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of HSD17B13 in NAFLD | OriGene Technologies [sanbio.nl]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 14. drughunter.com [drughunter.com]
- 15. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 16. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 17. escholarship.org [escholarship.org]
- 18. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-68 Vehicle Control for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hsd17B13-IN-68 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is primarily expressed in the liver and is associated with lipid droplets.[1][2][3] Loss-of-function mutations in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[1][4][5][6] this compound is designed to mimic this protective effect by inhibiting the enzymatic activity of HSD17B13, which is being investigated as a therapeutic strategy for liver diseases.[5]
Q2: What is a vehicle control and why is it critical in animal studies with this compound?
A vehicle control is a formulation containing all the components of the experimental drug formulation except for the active pharmaceutical ingredient (API), in this case, this compound.[7][8] It is administered to a control group of animals to isolate the effects of the drug from any potential effects of the excipients used to dissolve or suspend it.[7] This is crucial for accurately interpreting the study results, as the vehicle itself can have biological effects.[7][8]
Q3: this compound is poorly soluble in water. What are some suitable vehicle options?
For poorly water-soluble compounds like this compound, several vehicle options can be considered. The choice of vehicle depends on the route of administration, the required dose, and the specific animal model.[8] Common choices include:
-
Aqueous suspensions: Using suspending agents like methyl cellulose (MC) or carboxymethyl cellulose (CMC).[8][9]
-
Co-solvent systems: Mixtures of solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol can be used to dissolve the compound.[7][10] However, the concentration of organic solvents should be kept low to minimize toxicity.[8]
-
Lipid-based formulations: Vegetable oils such as corn oil or sesame oil can be effective for highly lipophilic compounds.[8][9]
-
Cyclodextrins: Formulations with hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance the solubility of hydrophobic compounds for intravenous administration.[9][11]
It is essential to conduct pilot studies to determine the optimal vehicle that ensures compound stability and minimizes vehicle-induced side effects.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon standing. | The compound has low solubility in the chosen vehicle. The concentration of the compound exceeds its solubility limit. | 1. Gently warm the formulation and sonicate to aid dissolution. 2. Decrease the concentration of this compound in the formulation. 3. Modify the vehicle composition by adding a co-solvent or solubilizing agent. 4. Prepare fresh formulations immediately before each administration. |
| Animal distress or adverse reactions (e.g., lethargy, ruffled fur, weight loss) in the vehicle control group. | The vehicle itself is causing toxicity or adverse effects.[7] The volume or frequency of administration is too high. | 1. Review the literature for the known toxicity of the vehicle components at the administered dose and route. 2. Reduce the concentration of potentially toxic excipients (e.g., DMSO, ethanol).[8] 3. Consider an alternative, more biocompatible vehicle. 4. Reduce the dosing volume or frequency, if possible. |
| High variability in plasma concentrations of this compound between animals. | Inconsistent dosing technique. Poor absorption of the compound from the administration site. Instability of the formulation. | 1. Ensure all personnel are properly trained and use a consistent dosing technique. 2. For oral gavage, ensure the compound is fully in solution or a homogenous suspension. 3. For subcutaneous or intraperitoneal injections, check for any signs of leakage from the injection site. 4. Assess the stability of the formulation under the storage and handling conditions. |
| No discernible difference in phenotype between the this compound treated group and the vehicle control group. | Insufficient drug exposure at the target tissue. The chosen animal model does not respond to HSD17B13 inhibition in the expected way. The vehicle is masking the therapeutic effect. | 1. Conduct pharmacokinetic studies to confirm adequate absorption and exposure of this compound. 2. Consider increasing the dose of this compound. 3. Review the literature to ensure the animal model is appropriate for studying HSD17B13 function.[4][12] 4. Evaluate if the vehicle has any opposing biological effects that could interfere with the action of the drug. |
Experimental Protocols
Representative Protocol for Oral Administration of this compound in a Mouse Model of NASH
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
1. Formulation Preparation (Example with Methyl Cellulose/Tween 80):
-
Objective: To prepare a 1 mg/mL suspension of this compound in 0.5% Methyl Cellulose (MC) with 0.1% Tween 80.
-
Materials:
-
This compound powder
-
Methyl Cellulose (USP grade)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
-
Procedure:
-
Prepare a 0.5% MC solution by slowly adding MC powder to heated sterile water (60-70°C) while stirring, then allowing it to cool to room temperature.
-
Add Tween 80 to the 0.5% MC solution to a final concentration of 0.1%.
-
Weigh the required amount of this compound and triturate it to a fine powder.
-
Gradually add a small amount of the vehicle to the powder to form a paste.
-
Slowly add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
2. Animal Dosing:
-
Objective: To administer this compound or vehicle control to mice via oral gavage.
-
Animals: C57BL/6J mice on a high-fat diet to induce NASH.[13][14][15]
-
Procedure:
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Gently vortex the formulation immediately before each administration to ensure homogeneity.
-
Administer the appropriate volume of the formulation or vehicle control to each mouse using a ball-tipped gavage needle. The dosing volume is typically 5-10 mL/kg.
-
Monitor animals for any signs of distress during and after dosing.
-
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Simplified signaling pathway of HSD17B13 and its inhibition.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Long-Term Studies with HSD17B13 Inhibitors: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors, including compounds structurally and functionally similar to Hsd17B13-IN-68. Given the limited public information on specific inhibitors, this guide addresses general challenges anticipated in long-term studies based on the known biology of the target enzyme, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and data on emerging small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HSD17B13 and its inhibitors?
A1: HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Its native function is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] Loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[4][5] Small molecule inhibitors of HSD17B13 aim to mimic this protective effect by blocking the enzyme's catalytic activity.[6][7]
Q2: What are the potential challenges in demonstrating the efficacy of HSD17B13 inhibitors in long-term preclinical studies?
A2: A significant challenge arises from the conflicting results between human genetic studies and some murine models. While human genetics strongly suggest that inhibiting HSD17B13 is protective against liver disease progression, some studies in Hsd17b13 knockout mice have not shown protection and in some cases even reported worsening of steatosis.[8] This discrepancy suggests that the role of HSD17B13 in liver pathology might be species-specific or dependent on the specific metabolic context. Therefore, selecting the appropriate preclinical model and translatable biomarkers is crucial and challenging for long-term efficacy studies.
Q3: Are there known off-target effects associated with HSD17B13 inhibitors?
A3: As HSD17B13 is part of a large family of 17β-hydroxysteroid dehydrogenases with diverse functions in steroid and lipid metabolism, the potential for off-target inhibition of other family members is a concern.[2][9] Such off-target activity could lead to undesirable effects on hormone homeostasis. Comprehensive selectivity profiling against other HSD17B family members is a critical step in the preclinical safety evaluation of any HSD17B13 inhibitor.
Q4: What are the key considerations for formulation and stability of HSD17B13 inhibitors in long-term studies?
A4: The lipophilic nature of the lipid droplet environment where HSD17B13 resides suggests that its inhibitors may also be lipophilic. Such compounds can present challenges in formulation, potentially leading to poor solubility and bioavailability. For long-term in vivo studies, ensuring the stability of the compound in the dosing vehicle and its stability in biological matrices is essential to maintain consistent exposure and obtain reliable data. Degradation of the compound could lead to loss of efficacy or the formation of potentially toxic metabolites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent in vitro enzymatic assay results | - Compound precipitation in assay buffer.- Instability of the compound under assay conditions.- Variability in recombinant enzyme activity. | - Assess compound solubility in the assay buffer and consider using a different buffer system or adding a solubilizing agent.- Evaluate the stability of the compound in the assay buffer over the time course of the experiment.- Qualify each new batch of recombinant enzyme to ensure consistent activity. |
| Lack of in vivo efficacy despite potent in vitro activity | - Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism).- Insufficient target engagement in the liver.- Species-specific differences in HSD17B13 function. | - Conduct thorough pharmacokinetic studies to assess exposure levels.- Develop and validate a target engagement biomarker to confirm that the inhibitor is reaching and binding to HSD17B13 in the liver.- Consider using humanized mouse models to better recapitulate the human disease and response to the inhibitor. |
| Unexpected toxicity in long-term in vivo studies | - Off-target pharmacology.- Accumulation of a toxic metabolite.- Disruption of essential physiological processes regulated by HSD17B13 or its off-targets. | - Perform broad off-target screening, including profiling against other HSD17B family members.- Conduct metabolite identification and safety assessment of major metabolites.- Implement a comprehensive safety monitoring plan in long-term studies, including regular clinical pathology and histopathology evaluations. |
| Variability in efficacy between different preclinical models of liver disease | - Different underlying disease drivers in various models (e.g., diet-induced vs. chemically-induced).- The role of HSD17B13 may be more prominent in specific stages of liver disease progression. | - Characterize the expression and activity of HSD17B13 in each preclinical model.- Align the chosen model with the intended clinical population and the specific stage of liver disease being targeted. |
Quantitative Data Summary
While specific data for this compound is not publicly available, a recent patent application has disclosed the inhibitory activity of novel HSD17B13 inhibitors.
| Compound Series | Reported IC50 Range (nM) | Assay Type | Reference |
| Novel HSD17B13 Inhibitors | <100 to >1000 | hHSD17B13 enzyme inhibition assay (FAC beta-estradiol) | [6] |
Additionally, the first potent and selective HSD17B13 inhibitor, BI-3231, has been reported, although specific IC50 values are not provided in the search results.[10]
Experimental Protocols
General Protocol for In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is a generalized procedure based on commonly used methods for enzyme inhibition assays.
-
Reagents and Materials:
-
Recombinant human HSD17B13 enzyme.
-
Substrate (e.g., β-estradiol or a specific retinol-based substrate).
-
Cofactor (NAD+).
-
Assay buffer (e.g., phosphate-buffered saline with appropriate additives).
-
Test compound (HSD17B13 inhibitor).
-
Detection reagents for measuring NADH production (e.g., fluorescent or colorimetric reagents).
-
Microplate reader.
-
-
Procedure:
-
Prepare a solution of the recombinant HSD17B13 enzyme in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the enzyme solution to wells containing either the test compound or vehicle control.
-
Incubate the enzyme and compound mixture for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Monitor the production of NADH over time using a microplate reader at the appropriate wavelength for the detection reagent.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway of HSD17B13 Regulation and Action
Caption: Proposed signaling pathway for HSD17B13 regulation and its role in retinol metabolism.
Experimental Workflow for Preclinical Evaluation of HSD17B13 Inhibitors
Caption: A generalized workflow for the preclinical development of HSD17B13 inhibitors.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 - Wikipedia [en.wikipedia.org]
Hsd17B13-IN-68 activity loss in stored solutions
Technical Support Center: HSD17B13 Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-68" is not publicly available. This guide provides general advice for researchers working with small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), addressing common issues such as the loss of activity in stored solutions.
Troubleshooting Guide: Activity Loss in Stored Solutions
This guide addresses the critical issue of decreased potency of HSD17B13 inhibitors in stored solutions, a common challenge in drug discovery research.
| Question | Possible Causes | Recommended Actions |
| Why is my HSD17B13 inhibitor losing activity in a stored solution? | 1. Chemical Instability: The inhibitor molecule may be susceptible to degradation over time. This can be influenced by factors such as the solvent used, pH, temperature, and exposure to light or air.[1][2] 2. Improper Storage: Incorrect storage temperatures or frequent freeze-thaw cycles can lead to degradation or precipitation of the compound.[3] 3. Solvent Issues: The solvent itself may degrade, or if it absorbs moisture (e.g., DMSO), it can affect the stability of the dissolved inhibitor.[4] 4. Adsorption to Container Surfaces: The inhibitor may adhere to the walls of the storage vial, reducing its effective concentration in the solution. | 1. Review Storage Conditions: Ensure the inhibitor is stored at the recommended temperature, typically -20°C or -80°C for long-term storage.[3] 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.[3][4] 3. Use High-Quality Solvents: Utilize fresh, anhydrous-grade solvents like DMSO for preparing stock solutions. 4. Perform Stability Studies: If activity loss persists, conduct a small-scale stability study by storing aliquots under different conditions (e.g., different temperatures, protected from light) and testing their activity at various time points. 5. Confirm Concentration: Before use, especially after long-term storage, consider re-evaluating the concentration of your inhibitor solution using analytical methods like HPLC. |
| My inhibitor precipitated out of solution after thawing. What should I do? | 1. Poor Solubility: The concentration of the inhibitor may exceed its solubility limit in the chosen solvent, especially at lower temperatures.[1] 2. Solvent Saturation: The solvent may have become saturated, leading to precipitation upon temperature changes. | 1. Gentle Warming and Vortexing: Try gently warming the solution (do not exceed 50°C) and vortexing to redissolve the precipitate.[4] 2. Sonication: If warming is ineffective, brief sonication can help redissolve the compound.[4] 3. Dilution: If precipitation is a recurring issue, consider preparing a more dilute stock solution. |
| How can I be sure that the observed activity loss is due to the inhibitor and not my assay? | 1. Assay Variability: Inconsistent assay conditions, reagent degradation, or variations in cell health (for cell-based assays) can lead to apparent changes in inhibitor activity. 2. Control Compound Degradation: The positive control compound in your assay may also be unstable. | 1. Run Control Experiments: Always include a fresh dilution of a known positive control inhibitor in your experiments to validate assay performance. 2. Use a Freshly Prepared Inhibitor Solution: Compare the activity of your stored inhibitor solution to a freshly prepared solution from a solid stock to determine if there is a significant difference. 3. Monitor Cell Health: In cell-based assays, ensure that cell viability is consistent across experiments and that the solvent concentration (e.g., DMSO) is not exceeding toxic levels (typically <0.5%).[3] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to guide your research.
Q1: What is the best solvent for storing HSD17B13 inhibitors?
A1: While water is the preferred solvent for biological experiments, many organic small molecules have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common choice for dissolving and storing many inhibitors. Always refer to the manufacturer's data sheet for the recommended solvent. For long-term storage, use of fresh, high-purity, anhydrous DMSO is recommended as it can absorb moisture, which may affect compound stability.[4]
Q2: What are the ideal storage conditions for HSD17B13 inhibitor stock solutions?
A2: For long-term storage, stock solutions should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C.[3] This practice minimizes the number of freeze-thaw cycles, which can degrade the inhibitor.[3] As a general guideline, compounds stored at -20°C are stable for up to 3 years in powder form.[3]
Q3: How should I prepare working solutions from a frozen stock?
A3: Thaw the aliquot at room temperature. To prevent precipitation when diluting a DMSO stock into an aqueous buffer or cell culture medium, it is best to perform serial dilutions in DMSO first, and then add the final diluted sample to your aqueous medium. Ensure the final concentration of DMSO in your assay is low enough to not affect the biological system, typically below 0.5%.[3]
Q4: Can I store diluted, ready-to-use inhibitor solutions?
A4: It is generally not recommended to store highly diluted, aqueous solutions of inhibitors for extended periods, as they can be less stable. It is best practice to prepare fresh working dilutions for each experiment from a concentrated stock solution.[4]
Experimental Protocols
Below are generalized protocols for assessing the activity of HSD17B13 inhibitors.
Protocol 1: In Vitro HSD17B13 Enzymatic Assay (Luminescence-Based)
This assay measures the NADH produced by HSD17B13's enzymatic activity.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol or leukotriene B4)[5]
-
NAD+
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[6]
-
HSD17B13 inhibitor (and positive control inhibitor)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the HSD17B13 inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the HSD17B13 enzyme to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based HSD17B13 Activity Assay
This assay measures the ability of an inhibitor to block HSD17B13 activity in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13[5]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate (e.g., estradiol)[5]
-
HSD17B13 inhibitor
-
Lysis buffer
-
Analytical method for product detection (e.g., LC-MS/MS to measure estrone)
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the HSD17B13 inhibitor for a predetermined time (e.g., 1 hour).
-
Add the substrate to the cell culture medium and incubate for a set period (e.g., 3 hours) at 37°C.[5]
-
Collect the cell supernatant or lyse the cells.
-
Analyze the concentration of the product (e.g., estrone) using a validated analytical method like LC-MS/MS.
-
Determine the inhibitor's effect on product formation and calculate the IC50 value.
Visualizations
HSD17B13 Signaling and Pathological Role
Caption: Simplified signaling pathway of HSD17B13 regulation and its role in liver pathophysiology.
Experimental Workflow for HSD17B13 Inhibitor Screening
Caption: General experimental workflow for the screening and validation of HSD17B13 inhibitors.
References
refining Hsd17B13-IN-68 experimental design for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-68. Given that this compound is a novel compound, this guide leverages established principles and data from well-characterized HSD17B13 inhibitors, such as BI-3231, to ensure robust experimental design and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. The inhibitory activity of many HSD17B13 inhibitors, such as BI-3231, is dependent on the presence of the cofactor NAD+.[1][2] Binding of NAD+ to the enzyme is a prerequisite for the inhibitor to bind, indicating an uncompetitive mode of inhibition concerning NAD+.[2]
Q2: What are the recommended starting concentrations for in vitro and cellular assays?
A2: For in vitro enzymatic assays, a starting concentration in the low nanomolar range is recommended, given the high potency of similar inhibitors.[3] For cellular assays, a slightly higher concentration range, up to 1 µM, may be necessary to observe target engagement and a phenotypic effect.[4]
Q3: Is a negative control available or recommended?
A3: Yes, using a structurally similar but inactive control molecule is highly recommended to differentiate on-target from off-target effects. For the well-characterized inhibitor BI-3231, a methylated analog, BI-0955, serves as a negative control as it shows no detectable activity in HSD17B13 in vitro assays.[2] When available, a similar inactive analog of this compound should be used.
Q4: What substrates can be used in an HSD17B13 enzymatic assay?
A4: HSD17B13 has been shown to act on a variety of substrates. Commonly used substrates in enzymatic assays include estradiol, leukotriene B4 (LTB4), and retinol.[1][5] Studies have shown a strong correlation between inhibitor potency when using different substrates, suggesting a low risk of substrate-biased inhibition.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in enzymatic assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal NAD+ Concentration | The binding of many HSD17B13 inhibitors is NAD+-dependent.[1][2] Ensure NAD+ is included in the assay buffer at a concentration at or above its Km value (experimentally determined to be approximately 1.4 mM for human HSD17B13).[1] |
| Enzyme Concentration Too High (Assay Wall Effect) | For tight-binding inhibitors, if the enzyme concentration is close to the inhibitor's Ki, the IC50 value will be limited by the enzyme concentration.[6] Reduce the enzyme concentration and use Morrison's equation to calculate the Ki for a more accurate measure of potency.[7] |
| Inhibitor Solubility Issues | Poor solubility of the inhibitor in the assay buffer can lead to artificially low potency. Ensure the final DMSO concentration is consistent across all wells and as low as possible. Check the solubility of this compound in the final assay buffer. |
| Recombinant Enzyme Quality | The activity of the recombinant HSD17B13 can vary between batches and suppliers. Confirm the activity of your enzyme lot using a known reference compound and substrate. |
Issue 2: Discrepancy between enzymatic and cellular assay results.
| Potential Cause | Troubleshooting Step |
| Low Cell Permeability | The inhibitor may have poor permeability across the cell membrane. Assess the physicochemical properties of this compound, such as lipophilicity and polar surface area. |
| Cellular Metabolism of the Inhibitor | The inhibitor may be rapidly metabolized by the cells, leading to a lower effective intracellular concentration. Some HSD17B13 inhibitors have shown moderate metabolic stability in hepatocytes.[3] Consider using a less metabolically active cell line or shorter incubation times. |
| Efflux by Cellular Transporters | The inhibitor could be actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| High Protein Binding in Culture Media | The inhibitor may bind to proteins in the cell culture media, reducing the free concentration available to enter the cells. Consider using serum-free media for the duration of the inhibitor treatment if tolerated by the cells. |
Issue 3: High background signal or variability in the NADH detection assay.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of the Inhibitor | The inhibitor itself may be fluorescent at the excitation and emission wavelengths used for NADH detection. Run a control plate with the inhibitor in assay buffer without the enzyme to check for autofluorescence. |
| Contamination of Reagents | Bacterial contamination can lead to high background NADH levels. Use sterile, high-quality reagents and buffers. |
| Inconsistent Pipetting | Small variations in the volumes of enzyme, substrate, or inhibitor can lead to high variability. Use calibrated pipettes and consider using automated liquid handlers for better precision. |
Quantitative Data Summary
Table 1: In Vitro Potency of the HSD17B13 Inhibitor BI-3231
| Target | Assay Type | Substrate | Potency (IC50/Ki) |
| Human HSD17B13 | Enzymatic | Estradiol | Ki = 0.7 ± 0.2 nM[4] |
| Mouse HSD17B13 | Enzymatic | Estradiol | IC50 = 13 nM[3] |
| Human HSD17B13 | Cellular (HEK293) | - | IC50 = 11 ± 5 nM[8] |
| Human HSD17B11 | Enzymatic | Estradiol | IC50 > 10 µM[8] |
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Activity Assay (NADH Detection)
This protocol is based on a coupled-enzyme luminescence assay to detect NADH production.[9]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound and negative control compound
-
Substrate (e.g., Estradiol)
-
NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]
-
NADH detection kit (e.g., NAD-Glo™ Assay)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound and the negative control in DMSO.
-
In a 384-well plate, add the diluted compounds.
-
Add the recombinant HSD17B13 enzyme (final concentration typically 50-100 nM).[9]
-
Add the substrate (e.g., 10-50 µM Estradiol) and NAD+ (final concentration ≥ 1.4 mM).[1][9]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate to allow the luminescent signal to develop.
-
Read the luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine IC50 values.
Protocol 2: Cellular HSD17B13 Target Engagement Assay
This protocol describes a method to assess the inhibition of HSD17B13 in a cellular context.
Materials:
-
HEK293 cells overexpressing HSD17B13
-
This compound and negative control compound
-
Cell culture medium
-
Substrate (e.g., all-trans-retinol)
-
Lysis buffer
-
Method for detecting the product (e.g., HPLC for retinaldehyde)[10]
Procedure:
-
Seed HEK293-HSD17B13 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or the negative control for a specified time (e.g., 1-4 hours).
-
Add the substrate (e.g., all-trans-retinol) to the culture medium and incubate for an additional period (e.g., 6-8 hours).[11]
-
Wash the cells with PBS and lyse them.
-
Analyze the cell lysates for the product of the enzymatic reaction (e.g., retinaldehyde) using a suitable analytical method like HPLC.
-
Normalize the product levels to the total protein concentration in each sample.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Visualizations
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. eubopen.org [eubopen.org]
- 9. enanta.com [enanta.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: From Small Molecules to RNAi Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, sparking significant interest in the development of inhibitors.[1][2][3][4][5] This guide provides a comparative overview of the current landscape of HSD17B13 inhibitors, presenting key experimental data and methodologies to aid researchers in this rapidly evolving field.
Small Molecule Inhibitors: A Competitive Landscape
A growing number of small molecule inhibitors targeting the enzymatic activity of HSD17B13 are in development. This section compares the performance of several key compounds based on available preclinical data.
Quantitative Performance Data
The following table summarizes the in vitro potency and selectivity of prominent HSD17B13 small molecule inhibitors.
| Compound | Target Species | IC50 (nM) | Selectivity | Key Pharmacokinetic/Pharmacodynamic Features | Reference |
| BI-3231 | Human | 1 | >10,000-fold vs HSD17B11 | High metabolic stability in liver microsomes, moderate in hepatocytes. Rapid plasma clearance.[6][7][8] | [6][7][9] |
| Mouse | 13 - 14 | Maintained considerable hepatic exposure over 48 hours.[6][7] | [6][7] | ||
| Compound 32 | Human | 2.5 | Highly Selective | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231. Unique liver-targeting profile.[10] | [10] |
| INI-678 | Human | Low nM | High selectivity over other HSD17B family members. | Reduced fibrosis markers αSMA and collagen type 1 in a 3D liver-on-a-chip model.[11] | [11] |
| EP-036332 | Human | 14 | >7,000-fold vs HSD17B1 | [12] | |
| Mouse | 2.5 | [12] | |||
| EP-040081 | Human | 79 | >1,265-fold vs HSD17B1 | [12] | |
| Mouse | 74 | [12] |
Experimental Methodologies
The characterization of these inhibitors relies on robust biochemical and cellular assays. Below are detailed protocols for commonly employed methods.
Biochemical Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
Cellular Inhibition Assay
This assay assesses the inhibitory effect of a compound in a cellular context, typically using a cell line overexpressing HSD17B13.
RNA Interference (RNAi) Therapeutics: A Gene-Silencing Approach
An alternative strategy to inhibit HSD17B13 is to reduce its expression at the genetic level using RNA interference.
GSK4532990 (formerly ARO-HSD)
GSK4532990 is an investigational RNAi therapeutic designed to specifically silence the HSD17B13 gene in the liver. Clinical trial data has shown that this approach leads to a reduction in HSD17B13 mRNA and protein levels, which is associated with decreased levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[13]
The HSD17B13 Signaling Pathway in Liver Disease
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1][3] Its overexpression is linked to increased lipid accumulation and inflammation in the liver. The inhibition of HSD17B13 is thought to be protective against the progression of nonalcoholic fatty liver disease (NAFLD) to NASH and fibrosis.[1][2]
The precise signaling cascade involving HSD17B13 is still under investigation, but it is known to influence several key pathways in liver pathophysiology.
Conclusion
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 8. opnme.com [opnme.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]
- 12. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 13. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of HSD17B13 Inhibition: A Comparative Guide to BI-3231 and Other Novel Modulators
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a key focus in the development of therapeutics for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This guide provides a comparative overview of the efficacy of BI-3231, a well-characterized HSD17B13 inhibitor, and another novel inhibitor, EP-036332. It is important to note that information regarding a compound referred to as "Hsd17B13-IN-68" is not publicly available at the time of this publication.
HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for liver diseases.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD, NASH, and alcohol-related liver disease.[3][4] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect.
Quantitative Efficacy: A Head-to-Head Comparison
The following table summarizes the in vitro potency of BI-3231 and EP-036332 against human and mouse HSD17B13.
| Compound | Target | IC50 (nM) | Ki (nM) | Cellular Potency |
| BI-3231 | hHSD17B13 | 1 | 0.7 ± 0.2 | Double-digit nM in human HSD17B13 cellular assay[5] |
| mHSD17B13 | 13 | - | - | |
| EP-036332 | hHSD17B13 | 14 | - | - |
| mHSD17B13 | 2.5 | - | - |
BI-3231 emerges as a highly potent inhibitor of human HSD17B13 with a single-digit nanomolar IC50 and a sub-nanomolar Ki value.[5][6][7] EP-036332 also demonstrates potent inhibition of both human and mouse HSD17B13.
In Vitro and In Vivo Efficacy of BI-3231
BI-3231 has been shown to be effective in cellular models of liver disease. In hepatocytes under lipotoxic stress, BI-3231 treatment significantly decreased the accumulation of triglycerides in lipid droplets. Furthermore, it was observed to restore lipid metabolism and homeostasis and increase mitochondrial respiratory function.
Pharmacokinetic studies of BI-3231 have revealed its high metabolic stability in liver microsomes and a tendency to accumulate in the liver, which is advantageous for targeting a liver-specific protein like HSD17B13.[5][6]
In Vivo Efficacy of EP-036332 and EP-040081
Preclinical data for EP-036332 and a related compound, EP-040081, have demonstrated their hepatoprotective effects in a mouse model of autoimmune hepatitis. Administration of these inhibitors led to a decrease in blood levels of alanine aminotransferase (ALT), a marker of liver injury, as well as reductions in pro-inflammatory cytokines such as TNF-α, IL-1β, and CXCL9. These findings suggest that HSD17B13 inhibition has both anti-inflammatory and hepatoprotective effects.
Experimental Protocols
HSD17B13 Biochemical Inhibition Assay
A common method to determine the in vitro potency of HSD17B13 inhibitors is a biochemical assay that measures the enzymatic activity of recombinant HSD17B13.
Biochemical assay workflow for HSD17B13 inhibition.
Methodology:
-
Recombinant human HSD17B13 enzyme is incubated with the NAD+ cofactor and varying concentrations of the test inhibitor (e.g., BI-3231 or EP-036332).
-
The enzymatic reaction is initiated by the addition of a substrate, such as estradiol.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is then stopped (quenched).
-
The amount of product formed is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS/MS).
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the inhibitor concentration.
Cellular HSD17B13 Inhibition Assay
To assess the activity of inhibitors in a more physiologically relevant context, cellular assays are employed.
Methodology:
-
A human cell line, such as HEK293, is engineered to stably express human HSD17B13.
-
These cells are then treated with different concentrations of the HSD17B13 inhibitor.
-
A suitable substrate is added to the cells.
-
After an incubation period, the amount of product formed is measured, often from the cell culture supernatant or cell lysate.
-
The cellular potency is determined by calculating the IC50 value from the dose-response curve.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is involved in lipid metabolism and its expression is regulated by key transcription factors. Understanding its signaling pathway provides context for the mechanism of action of its inhibitors.
Simplified HSD17B13 signaling pathway.
HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1] HSD17B13 protein is localized to lipid droplets and catalyzes the conversion of retinol to retinaldehyde.[1] It has also been shown to activate the platelet-activating factor (PAF)/STAT3 signaling pathway, which promotes leukocyte adhesion, a key process in liver inflammation. Inhibitors like BI-3231 block the enzymatic activity of HSD17B13, thereby preventing these downstream effects.
Conclusion
Both BI-3231 and EP-036332 are potent inhibitors of HSD17B13 with demonstrated efficacy in preclinical models. BI-3231 shows exceptional potency against the human enzyme. The development of these and other HSD17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH by targeting a genetically validated pathway involved in the progression of these chronic liver diseases. Further clinical investigation will be crucial to determine their therapeutic potential in patients.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
Comparative Analysis of Hsd17B13-IN-68 Cross-Reactivity with HSD17B11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity of a potent and selective Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, BI-3231, against its intended target, HSD17B13, and its close structural homolog, HSD17B11. The high degree of sequence similarity between these two enzymes necessitates a thorough evaluation of inhibitor selectivity to ensure targeted therapeutic action and minimize off-target effects.
Executive Summary
BI-3231 demonstrates exceptional selectivity for HSD17B13 over HSD17B11. This high selectivity is critical for the development of targeted therapies for liver diseases, as HSD17B13 is primarily expressed in the liver and implicated in nonalcoholic steatohepatitis (NASH), while HSD17B11 has a broader tissue distribution.[1] The data presented herein, including IC50 values and detailed experimental protocols, supports the characterization of BI-3231 as a highly selective chemical probe for studying the biological functions of HSD17B13.
Data Presentation
The following table summarizes the in vitro potency of BI-3231 against human HSD17B13 and HSD17B11.
| Compound | Target | IC50 (nM) | Selectivity (fold) |
| BI-3231 | Human HSD17B13 | 1 | >10,000 |
| Human HSD17B11 | >10,000 |
Data sourced from publicly available information on BI-3231, a well-characterized HSD17B13 inhibitor.[1]
Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by HSD17B13 and the inhibitory action of a selective inhibitor like BI-3231. HSD17B13 and HSD17B11 are both involved in steroid metabolism, and their high structural similarity presents a challenge for selective drug design.
Figure 1: Selective inhibition of HSD17B13 over HSD17B11 by BI-3231.
Experimental Protocols
The determination of inhibitor potency and selectivity against HSD17B13 and HSD17B11 involves biochemical assays that measure the enzymatic activity in the presence of varying concentrations of the inhibitor.
HSD17B13 and HSD17B11 Inhibition Assay (General Protocol)
This protocol is a representative method for determining the IC50 values for inhibitors of HSD17B13 and HSD17B11.
1. Reagents and Materials:
-
Enzymes: Recombinant human HSD17B13 and HSD17B11.
-
Substrate: Estradiol (or other suitable substrate).
-
Cofactor: NAD+.
-
Inhibitor: BI-3231 (or test compound) dissolved in DMSO.
-
Assay Buffer: Typically, a buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 7.4), containing BSA and a reducing agent like DTT or TCEP.
-
Detection Reagent: A system to measure the production of NADH, such as a luciferase-based assay (e.g., NADH-Glo™).
-
Microplates: 384-well or 96-well plates suitable for luminescence or fluorescence readings.
-
Plate Reader: A luminometer or fluorometer.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., BI-3231) in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HSD17B13 or HSD17B11 enzyme to the appropriate concentration in cold assay buffer.
-
Reaction Setup:
-
Add a small volume of the diluted inhibitor or DMSO (for control wells) to the microplate wells.
-
Add the diluted enzyme solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Prepare a substrate/cofactor mix containing estradiol and NAD+ in assay buffer.
-
Add the substrate/cofactor mix to each well to start the enzymatic reaction.
-
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60-120 minutes), allowing for the enzymatic conversion of the substrate and production of NADH.
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the NADH detection reagent to each well.
-
Incubate as per the manufacturer's instructions to allow the signal to develop.
-
-
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
3. Data Analysis:
-
The raw data (relative light units or fluorescence units) is normalized. The uninhibited enzyme activity (DMSO control) is set as 0% inhibition, and a background control (no enzyme) is set as 100% inhibition.
-
The percent inhibition for each inhibitor concentration is calculated.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Figure 2: General workflow for an in vitro HSD17B13/HSD17B11 inhibition assay.
References
Confirming On-Target Effects of HSD17B13 Inhibitors with the Cellular Thermal Shift Assay (CETSA)
A Comparative Guide for Researchers
For researchers and drug development professionals engaged in the discovery of novel therapeutics targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), confirming direct target engagement within a cellular context is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for validating the binding of small molecule inhibitors to their intended protein targets in a physiological environment. This guide provides a comparative overview of CETSA for confirming the on-target effects of HSD17B13 inhibitors, using the well-characterized inhibitor BI-3231 as a primary example in the absence of specific data for Hsd17B13-IN-68.
Understanding HSD17B13 and the Importance of Target Engagement
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This has positioned HSD17B13 as a promising therapeutic target for these conditions.
When developing inhibitors against HSD17B13, it is crucial to demonstrate that the compound directly binds to the enzyme within the complex environment of a cell. This confirmation of "on-target engagement" helps to validate the mechanism of action and provides confidence that the observed biological effects are a direct result of inhibiting HSD17B13.
The Cellular Thermal Shift Assay (CETSA): A Tool for Verifying Target Binding
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins. When a small molecule inhibitor binds to its target protein, it often increases the protein's stability, making it more resistant to heat-induced denaturation. This change in thermal stability can be detected and quantified, providing direct evidence of target engagement.
The CETSA workflow typically involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells to a specific temperature. Unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining after the heat challenge is then quantified, usually by methods like Western blotting, ELISA, or mass spectrometry.
On-Target Confirmation of an HSD17B13 Inhibitor: The Case of BI-3231
While specific CETSA data for this compound is not publicly available, a potent and selective HSD17B13 inhibitor, BI-3231, has been shown to directly bind to its target using a thermal shift assay (nanoDSF) on the recombinant human HSD17B13 enzyme. This assay demonstrated a significant increase in the melting temperature (Tm) of the HSD17B13 protein in the presence of BI-3231, confirming a direct and specific interaction.
| Compound | Assay Type | Target | Concentration | Thermal Shift (ΔTm) | Reference |
| BI-3231 | Thermal Shift Assay (nanoDSF) | Recombinant human HSD17B13 | 5 µM | 16.7 K | [1][2][3] |
This substantial thermal shift provides strong evidence of on-target binding for BI-3231. A similar experimental approach using CETSA in a cellular context would further validate the engagement of such inhibitors with HSD17B13 inside liver cells.
Experimental Protocol: Cellular Thermal Shift Assay for HSD17B13
The following is a representative protocol for performing a CETSA experiment to confirm the on-target effects of an HSD17B13 inhibitor in a human liver cell line (e.g., HepG2).
1. Cell Culture and Treatment:
- Culture HepG2 cells to 80-90% confluency.
- Treat cells with the HSD17B13 inhibitor at various concentrations or a single, optimized concentration. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C to allow for compound uptake and target binding.
2. Heat Challenge:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control sample.
3. Cell Lysis and Fractionation:
- Lyse the cells using a suitable lysis buffer containing protease inhibitors. This can be achieved through freeze-thaw cycles or sonication.
- Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
- Carefully collect the supernatant (soluble fraction).
- Determine the protein concentration of the soluble fraction.
- Analyze the amount of soluble HSD17B13 in each sample. This is typically done by:
- Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against HSD17B13.
- ELISA or AlphaScreen: Use specific antibody pairs to quantify the amount of soluble HSD17B13 in a plate-based format for higher throughput.
- Mass Spectrometry: For a proteome-wide view of thermal stability changes.
5. Data Analysis:
- Quantify the band intensities (Western blot) or signal (ELISA/AlphaScreen) for HSD17B13 at each temperature.
- Plot the amount of soluble HSD17B13 as a function of temperature to generate a melting curve.
- Compare the melting curves of the vehicle-treated and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and on-target engagement.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
Confirming the on-target effects of HSD17B13 inhibitors is a cornerstone of preclinical drug development for liver diseases. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to directly measure the engagement of a compound with HSD17B13 within the cellular environment. By demonstrating a thermal stabilization of the target protein, researchers can gain critical insights into the mechanism of action of their lead compounds and build a stronger case for their therapeutic potential. While specific data for this compound is not available, the data from the well-characterized inhibitor BI-3231 serves as a valuable benchmark for the application of thermal shift assays in this important area of research.
References
Hsd17B13-IN-68: An In-Depth Look at Its Specificity Against Other Hydroxysteroid Dehydrogenases
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of Hsd17B13-IN-68's activity against its primary target, 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), and discusses the importance of assessing its selectivity against other members of the hydroxysteroid dehydrogenase family.
This compound: Known Inhibitory Activity
This compound, also referred to as Compound 16, has been documented as an inhibitor of HSD17B13 with a half-maximal inhibitory concentration (IC50) of less than 0.1 µM for estradiol conversion. This positions it as a potent tool for studying the function of HSD17B13 in various liver diseases and metabolic disorders.
The Critical Importance of Selectivity for HSD17B13 Inhibitors
The hydroxysteroid 17-beta dehydrogenase (HSD17B) family consists of at least 15 members, many of which share significant structural homology.[1] This similarity presents a challenge in the development of specific inhibitors. Off-target inhibition of other HSD17B isoforms could lead to unintended side effects, as these enzymes play crucial roles in the metabolism of steroids, fatty acids, and bile acids.[2] For instance, HSD17B11 shares a high degree of sequence homology (73.7%) with HSD17B13, making it a key enzyme against which to assess selectivity.[1] Therefore, a thorough evaluation of an inhibitor's activity across the HSD17B family is essential to ensure its safety and efficacy as a potential therapeutic agent.
Comparative Activity of this compound
The following table summarizes the known inhibitory activity of this compound against HSD17B13. Data for other hydroxysteroid dehydrogenases is not currently available in the public domain.
| Target Enzyme | This compound IC50 |
| HSD17B13 | < 0.1 µM |
| HSD17B1 | Data not available |
| HSD17B2 | Data not available |
| HSD17B3 | Data not available |
| HSD17B4 | Data not available |
| HSD17B5 (AKR1C3) | Data not available |
| HSD17B6 | Data not available |
| HSD17B7 | Data not available |
| HSD17B8 | Data not available |
| HSD17B10 | Data not available |
| HSD17B11 | Data not available |
| HSD17B12 | Data not available |
| HSD17B14 | Data not available |
Experimental Protocol: Assessing Inhibitor Specificity
A standard approach to determine the selectivity of an HSD17B13 inhibitor involves a series of in vitro enzymatic assays. The following is a generalized protocol based on commonly used methods for evaluating HSD17B13 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified human hydroxysteroid dehydrogenase enzymes.
Materials:
-
Purified recombinant human HSD17B13 and other HSD17B isoforms
-
Substrate (e.g., β-estradiol, retinol, or leukotriene B4)
-
Cofactor (NAD+)
-
Test compound (this compound)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Detection reagent (e.g., NAD-Glo™ Assay kit for measuring NADH production)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Enzyme Preparation: Dilute the purified recombinant HSD enzymes to the desired concentration in assay buffer.
-
Assay Reaction: a. Add a small volume of the diluted test compound to the wells of a 384-well plate. b. Add the diluted enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding. c. Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+. d. Incubate the reaction for a defined period (e.g., 1-4 hours) at room temperature.
-
Signal Detection: a. Stop the reaction and measure the amount of NADH produced using a detection reagent such as NAD-Glo™. b. Read the luminescence signal using a plate reader.
-
Data Analysis: a. Calculate the percent inhibition of enzyme activity at each compound concentration relative to a vehicle control (DMSO). b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the specificity of an HSD17B13 inhibitor.
Caption: Workflow for determining HSD17B inhibitor specificity.
HSD17B13 in Liver Disease Signaling
Understanding the biological context of HSD17B13 is crucial for appreciating the significance of developing specific inhibitors. The diagram below depicts the proposed role of HSD17B13 in the progression of non-alcoholic fatty liver disease (NAFLD).
Caption: Proposed role of HSD17B13 in NAFLD pathogenesis.
References
Comparative Analysis of Hsd17B13-IN-68 and HSD17B13 SNP Variants in Modulating Enzyme Activity and Liver Disease Risk
A detailed guide for researchers and drug development professionals on the therapeutic potential of targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) through small molecule inhibition versus the protective effects observed with naturally occurring genetic variants.
This guide provides a comprehensive comparison of the synthetic inhibitor Hsd17B13-IN-68 and the well-characterized HSD17B13 single nucleotide polymorphism (SNP) variants, primarily focusing on the rs72613567 variant. The objective is to delineate their respective mechanisms of action, present supporting experimental data, and offer insights into their potential as therapeutic strategies for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies.
Introduction to HSD17B13 and its Role in Liver Disease
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein predominantly found in the liver, where it is associated with lipid droplets. While its precise physiological function is still under investigation, studies have shown that HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] Elevated expression of HSD17B13 has been observed in patients with NAFLD.[2][3]
Genetic studies have identified several loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing progressive liver diseases.[1][4] This has spurred interest in HSD17B13 as a therapeutic target for conditions like non-alcoholic steatohepatitis (NASH), liver fibrosis, and cirrhosis.[1] The therapeutic hypothesis is that inhibiting HSD17B13 activity can mimic the protective effects seen in individuals carrying these genetic variants.
This compound: A Synthetic Inhibitor
Initial literature searches did not yield specific public data on a compound named "this compound." This may indicate that it is a novel, proprietary, or internally designated compound not yet disclosed in publicly available scientific literature. The following sections will be populated with relevant data upon the provision of specific information regarding this inhibitor.
HSD17B13 SNP Variants: Nature's Protective Mechanism
The most extensively studied HSD17B13 SNP variant is rs72613567 . This variant involves a TA insertion that creates a splice donor site, leading to a truncated, inactive protein.[5] Individuals carrying this variant have a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, cirrhosis, and hepatocellular carcinoma.[1][6]
Another notable variant is rs6834314 , which is often in linkage disequilibrium with rs72613567 and has also been associated with a lower risk of NAFLD and adverse liver outcomes.[6] These naturally occurring loss-of-function variants provide a strong rationale for the therapeutic inhibition of HSD17B13.
Impact of HSD17B13 SNP Variants on Liver Disease Progression
The protective effect of HSD17B13 loss-of-function variants is well-documented across various populations.[5][6] Carriers of the rs72613567 variant exhibit a dose-dependent protection against the histological features of NASH, such as inflammation and ballooning.[5]
| HSD17B13 Genotype | Association with Liver Disease Progression | Reference |
| Wild-Type | Normal risk of NAFLD progression. | [1] |
| rs72613567 (Heterozygous) | Reduced risk of NASH, fibrosis, and cirrhosis. | [5][6] |
| rs72613567 (Homozygous) | Further reduced risk of NASH, fibrosis, and cirrhosis. | [5][6] |
Comparative Efficacy: this compound vs. SNP Variants
A direct comparison of the efficacy of this compound with the protective effects of HSD17B13 SNP variants requires experimental data on the inhibitor. The key parameters for comparison would be the degree of HSD17B13 enzyme inhibition and the resulting downstream effects on liver pathology.
| Feature | This compound | HSD17B13 SNP Variants (e.g., rs72613567) |
| Mechanism of Action | Data Required (Presumably direct enzymatic inhibition) | Genetic loss-of-function leading to a truncated, inactive protein. |
| Effect on Enzyme Activity | Data Required (e.g., IC50 value) | Complete or near-complete loss of retinol dehydrogenase activity. |
| Impact on Liver Histology | Data Required (e.g., reduction in steatosis, inflammation, fibrosis in preclinical models) | Associated with reduced lobular inflammation and ballooning degeneration.[5] |
| Clinical Evidence | Data Required | Strong association with reduced risk of progressive liver disease in human populations.[6] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of HSD17B13 inhibitors and for understanding the functional consequences of its genetic variants.
HSD17B13 Enzymatic Activity Assay
This assay is crucial for determining the inhibitory potential of compounds like this compound.
Principle: The assay measures the conversion of a substrate (e.g., retinol) to its product by HSD17B13, often by monitoring the change in NADH or NADPH concentration.
General Protocol:
-
Enzyme Source: Recombinant human HSD17B13 protein.
-
Substrate: Retinol.
-
Cofactor: NAD+.
-
Inhibitor: this compound at varying concentrations.
-
Detection: Spectrophotometric or fluorometric measurement of NADH production over time.
-
Data Analysis: Calculation of IC50 values to determine the potency of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of an inhibitor to HSD17B13 in a cellular context.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
General Protocol:
-
Cell Culture: Hepatocyte cell line (e.g., HepG2) expressing HSD17B13.
-
Treatment: Incubate cells with this compound or vehicle control.
-
Heating: Heat cell lysates to a range of temperatures.
-
Protein Analysis: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Quantify the amount of soluble HSD17B13 at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Compare the melting curves of HSD17B13 in the presence and absence of the inhibitor.
Genotyping of HSD17B13 SNP Variants
Accurate genotyping is fundamental for association studies.
Method: TaqMan SNP Genotyping Assays or DNA sequencing.
General Protocol:
-
DNA Extraction: Isolate genomic DNA from patient samples (e.g., blood or saliva).
-
PCR Amplification: Amplify the genomic region containing the SNP of interest using specific primers and probes.
-
Allelic Discrimination: Detect the fluorescent signals to determine the genotype (e.g., homozygous wild-type, heterozygous, homozygous variant).
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs are provided below.
Caption: HSD17B13 pathway in liver injury and points of intervention.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion
The genetic validation of HSD17B13 as a key player in the progression of chronic liver disease provides a strong foundation for the development of targeted inhibitors. Loss-of-function SNP variants, such as rs72613567, robustly protect against the severe consequences of NAFLD. A therapeutic agent like this compound, if proven to be a potent and selective inhibitor of HSD17B13, could offer a pharmacological approach to replicate this natural protection. The successful development of such an inhibitor would represent a significant advancement in the treatment of a range of chronic liver diseases. Further research and public disclosure of data on this compound are awaited with keen interest by the scientific community.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 4. mdpi.com [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Validation of HSD17B13 Inhibitor IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of publicly available half-maximal inhibitory concentration (IC50) values for various small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. This document summarizes quantitative data, details experimental methodologies for IC50 determination, and presents visual workflows to aid in the independent validation and comparison of these critical values.
Comparative IC50 Data for HSD17B13 Inhibitors
The following table summarizes the reported IC50 values for several HSD17B13 inhibitors. It is important to note that a specific IC50 value for Hsd17B13-IN-68 was not publicly available at the time of this publication.
| Compound Name | Target Species | IC50 Value | Assay Substrate(s) | Notes |
| This compound | Not Specified | Not Publicly Available | Not Specified | |
| HSD17B13-IN-73 | Not Specified | < 0.1 µM | Estradiol | |
| BI-3231 | Human | 1 nM | Estradiol, Leukotriene B4 | Potent and selective chemical probe.[1][2] |
| Mouse | 13 nM, 14nM | Not Specified | [1][2] | |
| INI-822 | Human | Low nM potency | Multiple Substrates | Currently in Phase 1 clinical trials.[3] |
Experimental Protocol: HSD17B13 Enzymatic Inhibition Assay
The determination of IC50 values for HSD17B13 inhibitors typically involves a biochemical assay that measures the enzymatic activity in the presence of varying concentrations of the inhibitor. A common method is a luminescence-based assay that quantifies the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate.
Materials:
-
Recombinant HSD17B13 enzyme: Purified human or mouse HSD17B13.
-
Substrate: β-estradiol or Leukotriene B4 (LTB4).
-
Cofactor: NAD+.
-
Test Inhibitors: this compound and other compounds of interest, serially diluted.
-
Assay Buffer: Tris-based buffer (e.g., 40 mM Tris, pH 7.4) containing BSA and a detergent like Tween-20 to prevent non-specific binding.[4]
-
Detection Reagent: A luminescence-based NADH detection kit (e.g., NADH-Glo™).[5][6]
-
Microplates: 384-well or 96-well plates suitable for luminescence readings.
-
Plate Reader: A luminometer capable of reading the output from the detection reagent.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO and dispense them into the wells of the microplate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor or no enzyme).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the assay buffer, recombinant HSD17B13 enzyme, and the chosen substrate (e.g., β-estradiol).
-
Cofactor Addition: Prepare a solution of NAD+ in assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to the wells containing the test inhibitors. To initiate the enzymatic reaction, add the NAD+ solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]
-
Detection: Add the NADH detection reagent to each well. This reagent contains luciferase and other components that generate a luminescent signal proportional to the amount of NADH produced.
-
Signal Measurement: After a brief incubation with the detection reagent (as per the manufacturer's instructions), measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the 0% and 100% inhibition controls.
-
Plot the normalized response (percent inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or a similar dose-response model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzymatic activity.
-
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context of HSD17B13 inhibition, the following diagrams have been generated using the DOT language.
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: General workflow for HSD17B13 IC50 determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-68: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For novel research compounds like Hsd17B13-IN-68, an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme, a comprehensive understanding of its properties is crucial for safe handling and disposal. This guide provides a procedural framework for the proper disposal of this compound, emphasizing the critical importance of the Safety Data Sheet (SDS) and adherence to institutional and regulatory guidelines.
I. The Critical Role of the Safety Data Sheet (SDS)
The most vital document for the safe handling and disposal of any chemical is the manufacturer's or supplier's Safety Data Sheet (SDS). The SDS for this compound will provide specific information regarding its physical and chemical properties, known hazards, and explicit disposal instructions.
Immediate Action: Before handling or disposing of this compound, obtain and thoroughly review its SDS. If an SDS was not provided with the compound, contact the supplier to request one immediately. Do not proceed with disposal without consulting the SDS.
II. General Principles of Chemical Waste Disposal
In the absence of a specific SDS, or as a supplement to it, the following general principles for the disposal of research-grade chemical waste must be strictly followed. All laboratory personnel must be trained on these procedures.[1]
1. Identification and Classification:
-
Treat this compound as a hazardous waste unless explicitly stated otherwise in the SDS.[2]
-
Unknown chemicals must always be handled and disposed of as hazardous waste.[3]
2. Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
At a minimum, segregate waste into categories such as:
-
Solid Waste (e.g., contaminated personal protective equipment (PPE), weigh boats, centrifuge tubes).
-
Liquid Waste (e.g., unused solutions, solvents used for rinsing).
-
Sharps (e.g., contaminated needles, scalpels).
-
3. Proper Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Labels should also include the date of waste generation and the primary hazards (e.g., "Toxic," "Irritant"), if known.
-
Store waste in containers that are compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
III. Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste. These are not a substitute for the specific instructions in the SDS for this compound.
A. Disposal of Solid Waste:
-
Collection: Place all solid materials contaminated with this compound (e.g., gloves, absorbent pads, empty vials) into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Packaging: Ensure the container is sealed to prevent any release of the compound.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
B. Disposal of Liquid Waste:
-
Collection: Collect all liquid waste containing this compound, including unused solutions and the first rinse from cleaning contaminated glassware, in a compatible, leak-proof, and shatter-resistant container.
-
Labeling: Clearly label the container as "Hazardous Waste" with the chemical name and approximate concentration.
-
Storage and Disposal: Store the container in secondary containment to prevent spills and arrange for disposal through your institution's EHS office. Under no circumstances should this compound or solutions containing it be poured down the drain.
C. Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (as recommended in the SDS, or a common laboratory solvent like ethanol or acetone if the SDS is unavailable). This initial rinsate must be collected and disposed of as hazardous liquid waste.
-
Triple Rinse: After the initial rinse, wash the glassware thoroughly with soap and water. A common best practice is to perform a triple rinse.
-
Final Disposal: Once decontaminated, glassware can typically be disposed of according to standard laboratory procedures for non-hazardous glass waste.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Quantitative Data Summary
| Parameter | Guideline | Reference |
| Waste Accumulation | Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | Institutional EHS |
| Container Rinsing | For acutely hazardous waste containers, triple rinse with a solvent equal to ~5% of the container volume. | Vanderbilt University |
| Liquid Waste Dilution | For approved drain disposal (NOT for this compound), flush with at least 100 times its own volume of water. | Lab Manager |
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific policies for hazardous waste disposal.
References
Personal protective equipment for handling Hsd17B13-IN-68
Essential Safety and Handling Guide for Hsd17B13-IN-68
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent inhibitor of the hydroxysteroid 17β-dehydrogenase 13 enzyme. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear protocol for the use of this compound in a research setting.
Quantitative Data Summary
While comprehensive public data for this compound is limited, the available information on its potency is summarized below.
| Property | Value | Reference |
| IC₅₀ (Estradiol as substrate) | < 0.1 μM | [1] |
Note: A detailed Safety Data Sheet (SDS) for this compound is not publicly available and should be requested from the supplier. The following handling and safety recommendations are based on best practices for working with potent, small-molecule enzyme inhibitors in a laboratory setting.
Operational and Disposal Plans
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
1. Engineering Controls:
-
Always handle this compound, whether in solid or solution form, within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
2. Primary Protective Gear:
-
Gloves: Wear two pairs of nitrile gloves at all times. The outer pair should be changed immediately upon suspected contamination or at regular intervals (e.g., every 30-60 minutes).
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., preparing stock solutions), chemical splash goggles or a full-face shield should be worn.
-
Lab Coat: A clean, buttoned lab coat, preferably one made of a fluid-resistant material, must be worn. Cuffs should be tucked into the inner pair of gloves.
3. Respiratory Protection:
-
For procedures involving the handling of the powdered form of the compound where a powder containment hood is not available, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.
Chemical Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure the work area within the fume hood is clean and decontaminated.
-
When weighing the powdered compound, use a dedicated, clean spatula and weighing paper.
-
Tare the balance with the weighing paper before adding the compound to avoid contamination of the balance.
-
After weighing, carefully transfer the compound to the appropriate vessel for dissolution.
2. Solution Preparation:
-
Prepare stock solutions within the chemical fume hood.
-
Use a solvent specified by the manufacturer or determined to be appropriate for the compound (e.g., DMSO).
-
Add the solvent slowly to the powdered compound to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3. Use in Experiments:
-
When aliquoting from the stock solution, use fresh, sterile pipette tips for each transfer.
-
Keep all containers with this compound clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
After use, securely seal all containers and store them according to the manufacturer's recommendations (typically at -20°C or -80°C for long-term storage).
Disposal Plan
1. Contaminated Solid Waste:
-
All solid waste contaminated with this compound (e.g., pipette tips, weighing paper, gloves, paper towels) must be disposed of in a dedicated, clearly labeled hazardous chemical waste container.
-
Do not mix with regular laboratory trash.
2. Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container.
-
The container should be compatible with the solvent used (e.g., a glass or polyethylene container for DMSO).
-
Follow your institution's specific guidelines for hazardous chemical waste disposal.
3. Decontamination:
-
After handling is complete, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by a standard laboratory cleaning agent.
-
Decontaminate any reusable equipment (e.g., spatulas) thoroughly before returning to storage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for an Hsd17B13 inhibitor and a typical experimental workflow for its use.
Caption: Inhibition of HSD17B13 enzyme by this compound to reduce lipid accumulation.
Caption: General experimental workflow for in vitro studies using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
